Product packaging for Zymostenol(Cat. No.:CAS No. 566-97-2)

Zymostenol

カタログ番号: B045303
CAS番号: 566-97-2
分子量: 386.7 g/mol
InChIキー: QETLKNDKQOXZRP-XTGBIJOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Zymostenol (also known as Δ8-Cholestenol) is a key intermediate sterol in the late stages of the Bloch post-squalene cholesterol biosynthesis pathway. It is enzymatically produced from lathosterol by the lathosterol 5-desaturase (SC5D) enzyme and is subsequently converted to zymosterol by the sterol Δ8-Δ7 isomerase (EBP). This strategic position makes this compound an essential tool for researching the complex regulatory mechanisms and enzymatic steps involved in cellular sterol homeostasis. Its primary research applications include the study of inborn errors of metabolism such as Hemster SC5D dystrophy and X-linked dominant chondrodysplasia punctata (CDPX2), which are linked to defects in the sterol Δ8-Δ7 isomerase. Furthermore, this compound is critical for investigating the feedback regulation of the sterol regulatory element-binding protein (SREBP) pathway and for profiling sterol composition in various cell models using techniques like GC-MS and HPLC. By utilizing this high-purity compound, researchers can gain deeper insights into cholesterol-related disorders, evaluate the efficacy of potential therapeutic agents targeting the post-lanosterol pathway, and elucidate the functional consequences of specific enzymatic blocks in sterol synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B045303 Zymostenol CAS No. 566-97-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETLKNDKQOXZRP-XTGBIJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205162
Record name Zymostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholest-8-en-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-97-2
Record name Δ8-Cholestenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zymostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zymostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZYMOSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Cholest-8-en-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Zymostenol structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Aspects of Zymostenol: Structure and Chemical Properties

For researchers, scientists, and drug development professionals, a thorough understanding of key metabolic intermediates is crucial. This compound, a significant player in the biosynthesis of cholesterol, is one such molecule. This guide provides a detailed examination of its structure, chemical properties, and its role in biochemical pathways, supplemented with experimental protocols and visual diagrams to facilitate comprehension.

Chemical Structure and Identification

This compound, also known as (5α)-cholest-8-en-3β-ol or Δ8-Cholesterol, is a tetracyclic sterol that serves as a late-stage precursor in the synthesis of cholesterol.[1] Its chemical identity is well-defined by its structural formula and various identifiers.

The structure of this compound is characterized by a cholestane (B1235564) core with a hydroxyl group at the 3β position and a double bond between carbons 8 and 9.[2] This specific arrangement of functional groups is critical to its recognition by enzymes in the cholesterol biosynthesis pathway.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2]
Chemical FormulaC₂₇H₄₆O[1][2]
Molecular Weight386.7 g/mol [1][2]
CAS Number566-97-2[1][2]
SMILESC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C[2]
InChI KeyQETLKNDKQOXZRP-XTGBIJOFSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and in experimental settings. These properties are essential for designing experiments related to its extraction, purification, and quantification.

Table 2: Physicochemical Data for this compound

PropertyValue/ObservationContext
Physical StateCrystalline solid[1]At room temperature.
SolubilityDMF: 3 mg/ml, Ethanol: 2 mg/ml[1]Solubility in common organic solvents.
Stability≥ 2 years at -20°C[1]Indicates good stability under proper storage conditions.

For comparison, the melting point of the related precursor, zymosterol (B116435), is 110°C, and that of the final product, cholesterol, is 148.5°C.[3][4] The boiling point of cholesterol is 360°C.[4]

Biological Significance and Signaling Pathways

This compound is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] This pathway is one of the two main routes for cholesterol production in mammals, the other being the Bloch pathway.[5] The key distinction lies in the timing of the reduction of the double bond in the sterol side chain.[7]

In the Kandutsch-Russell pathway, this compound is formed from zymosterol by the action of 3β-hydroxysteroid-Δ24-reductase (DHCR24).[5] Subsequently, this compound is converted to lathosterol (B1674540) by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, which is encoded by the EBP gene.[6]

Disruptions in this pathway can lead to the accumulation of this compound, which is a hallmark of certain genetic disorders, such as Conradi-Hünermann-Happle syndrome, caused by mutations in the EBP gene.[5] Furthermore, certain drugs, like tamoxifen, can inhibit the EBP enzyme, leading to an accumulation of this compound.[1][5]

Recent studies have also identified this compound as an agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), with an EC₅₀ of 1 µM, suggesting its potential role in immune cell differentiation.[1][5]

Zymostenol_Pathway Zymosterol Zymosterol DHCR24 DHCR24 Zymosterol->DHCR24 This compound This compound EBP EBP (Δ8,Δ7-isomerase) This compound->EBP Lathosterol Lathosterol SC5D SC5D (Lathosterol oxidase) Lathosterol->SC5D 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol DHCR24->this compound EBP->Lathosterol SC5D->7-Dehydrocholesterol DHCR7->Cholesterol

This compound in the Kandutsch-Russell Pathway

Experimental Protocols

The analysis of this compound and other sterols in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Plasma Sterols

GC-MS is a robust method for the quantification of this compound.[6]

  • Sample Preparation : To 100 µL of plasma, add an internal standard (e.g., epicoprostanol).

  • Hydrolysis : Perform alkaline hydrolysis of sterol esters by adding ethanolic potassium hydroxide (B78521) and incubating at an elevated temperature.

  • Extraction : Extract the free sterols using a non-polar solvent such as n-hexane.

  • Drying : Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization : Reconstitute the dried sterol extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the sterols for GC analysis.

  • GC-MS Analysis : Inject the derivatized sample into the GC-MS system. The separated compounds are then introduced into the mass spectrometer. Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of this compound-TMS ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound.[6][8]

  • Sample Preparation : To a small volume of serum (e.g., 50 µL), add an internal standard.

  • Extraction : Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane) to precipitate proteins and extract the lipids.

  • LC Separation : Inject the extracted sample onto a suitable LC column (e.g., C18). Use a gradient elution to separate the sterols.

  • MS/MS Detection : The eluting compounds are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification : The amount of this compound is quantified by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Cells, Tissue) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Lipid Extraction Internal_Standard->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

The Biological Significance of Zymostenol Accumulation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zymostenol, a tetracyclic sterol intermediate, holds a critical position in the post-squalene segment of cholesterol biosynthesis.[1] As an essential lipid for maintaining the structural integrity of mammalian cell membranes and a precursor to vital molecules such as steroid hormones, bile acids, and vitamin D, cholesterol is synthesized through a complex enzymatic pathway.[2] this compound (5α-cholest-8-en-3β-ol) is a key late-stage intermediate in this pathway, situated at a crucial branch point.[2] Its formation and subsequent conversion are central to the divergence between the two primary routes for cholesterol synthesis: the Bloch and the Kandutsch-Russell pathways.[2] The metabolic fate of this compound and its precursor, zymosterol (B116435), largely determines which of these pathways is predominant in a specific tissue.[2] Consequently, understanding the biological significance of this compound accumulation is fundamental to comprehending the tissue-specific regulation of cholesterol synthesis and the pathophysiology of related metabolic disorders.[2]

This technical guide provides an in-depth examination of the biological consequences of this compound accumulation, detailing its role in genetic disorders, its modulation by pharmacological agents, and its emerging functions in cellular signaling and neurobiology. The guide summarizes key quantitative data, outlines detailed experimental methodologies for its analysis, and provides visual diagrams of the associated biochemical pathways and experimental workflows.

The Biochemical Crossroads of this compound Metabolism

The synthesis of cholesterol from lanosterol (B1674476) involves a series of enzymatic reactions that can proceed through two main routes: the Bloch and the Kandutsch-Russell pathways. The key distinction between these pathways lies in the timing of the reduction of the double bond at position C24 in the sterol side chain.[2]

  • The Bloch Pathway: In this pathway, the Δ24 double bond is retained until the final step. This pathway is prominent in the liver and adrenal glands.[2]

  • The Kandutsch-Russell (K-R) Pathway: This pathway is characterized by the early reduction of the Δ24 double bond.[2] The conversion of zymosterol to this compound, catalyzed by 3β-hydroxysteroid Δ24-reductase (DHCR24), is a committed step in this pathway.[2] The K-R pathway is prominent in tissues like the skin.[2]

This compound is further metabolized to lathosterol (B1674540) by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, which is encoded by the EBP gene.[3] Disruptions in this pathway, either through genetic mutations or pharmacological inhibition, lead to the accumulation of this compound and other sterol precursors, which can have significant biological effects.[3]

Kandutsch_Russell_Pathway Zymosterol Zymosterol DHCR24 DHCR24 Zymosterol->DHCR24 This compound This compound EBP EBP This compound->EBP Lathosterol Lathosterol SC5D SC5D Lathosterol->SC5D 7_DHC 7-Dehydrocholesterol DHCR7 DHCR7 7_DHC->DHCR7 Cholesterol Cholesterol DHCR24->this compound EBP->Lathosterol SC5D->7_DHC DHCR7->Cholesterol

Figure 1: Simplified Kandutsch-Russell Pathway of Cholesterol Biosynthesis.

Pathophysiological and Cellular Significance of this compound Accumulation

The accumulation of this compound, whether due to genetic defects or pharmacological intervention, has profound biological consequences, impacting a range of cellular processes and contributing to disease states.

Genetic Disorders of this compound Metabolism

Elevated levels of this compound are a key biochemical marker for several inborn errors of sterol biosynthesis.[3]

  • Conradi-Hünermann-Happle (CHH) Syndrome: This X-linked dominant form of chondrodysplasia punctata is caused by mutations in the EBP gene, leading to a deficiency of the 3β-hydroxysteroid-Δ8,Δ7-isomerase enzyme.[3] This enzymatic block results in the significant accumulation of this compound and 8-dehydrocholesterol (B109809) in the plasma of affected individuals.[3]

  • SC4MOL Deficiency: This is an autosomal recessive disorder caused by mutations in the MSMO1 gene, which encodes the methylsterol monooxygenase 1 enzyme.[3] While the primary accumulating metabolites are 4-monomethyl and 4,4'-dimethyl sterols, alterations in the downstream sterol profile, including this compound levels, can also be observed.[3]

Condition Affected Gene Enzyme Typical this compound Levels Reference
Healthy Individuals N/AN/ATypically low to undetectable in plasma[3]
Conradi-Hünermann-Happle Syndrome EBP3β-hydroxysteroid-Δ8,Δ7-isomeraseMarkedly elevated in plasma[3]
SC4MOL Deficiency MSMO1Methylsterol monooxygenase 1Can be elevated in plasma[3][4]

Table 1: this compound Accumulation in Genetic Disorders.

Pharmacologically-Induced this compound Accumulation

Certain drugs can inhibit enzymes in the cholesterol biosynthesis pathway, leading to the accumulation of precursor sterols, including this compound.[3] A notable example is tamoxifen (B1202), a selective estrogen receptor modulator (SERM), which inhibits the EBP enzyme.[2] This inhibition leads to the accumulation of this compound in cells, which has been associated with growth control and differentiation in cancer cells.[2] In MCF-7 breast cancer cells, this compound accumulation has been shown to halt the cell cycle at the G0/G1 phase and increase the levels of free and esterified sterols.

Compound Target Enzyme Cell Line Effect on this compound Cellular Consequence Reference
Tamoxifen EBPMCF-7AccumulationHalts cell cycle at G0/G1[5][6]
Amiodarone EBPNot specifiedElevated serum levelsPotential interference with cholesterol metabolism[3]

Table 2: Pharmacologically-Induced this compound Accumulation.

This compound in Cellular Signaling

Recent research has unveiled that this compound is not merely a metabolic intermediate but also a signaling molecule.

  • RORγ Agonism: this compound acts as an agonist for the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ).[7] RORγ is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases.[7] The agonist activity of this compound suggests its potential role in modulating immune responses.

  • Liver X Receptor (LXR) Signaling: Intermediates in the cholesterol biosynthetic pathway, including zymosterol, have been identified as ligands for Liver X Receptors (LXRs).[8] LXRs are critical regulators of lipid metabolism and inflammation.[9] While the direct interaction of this compound with LXR is an area of ongoing research, its accumulation can influence the pool of LXR ligands, thereby impacting LXR-mediated gene expression.

Signaling Molecule Interaction with this compound EC50 Biological Implication Reference
RORγ Agonist~20-40 nM (for related hydroxycholesterols)Modulation of Th17 cell differentiation and immune responses.[10]
LXR Precursor (zymosterol) is an LXR ligandNot applicableRegulation of lipid homeostasis and inflammation.[8][9]

Table 3: this compound in Cellular Signaling.

Zymostenol_Signaling This compound This compound Accumulation RORg RORγ This compound->RORg Agonist LXR LXR This compound->LXR Indirectly influences (via precursor zymosterol) Th17 Th17 Cell Differentiation RORg->Th17 Lipid_Metabolism Lipid Metabolism Gene Expression LXR->Lipid_Metabolism Immune_Response Immune Response Th17->Immune_Response Lipid_Homeostasis Lipid Homeostasis Lipid_Metabolism->Lipid_Homeostasis

Figure 2: this compound's Role in Cellular Signaling Pathways.
Role in Neurobiology and Remyelination

Emerging evidence points to a novel role for 8,9-unsaturated sterols, including this compound, in the central nervous system. The accumulation of these sterols has been shown to promote the formation of oligodendrocytes, the myelin-producing cells. This suggests that inhibiting enzymes downstream of this compound, such as EBP, could be a potential therapeutic strategy for promoting remyelination in demyelinating diseases like multiple sclerosis.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is crucial for both research and diagnostic purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spiking Internal Standard Spiking Sample->Spiking Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Spiking->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Purification Solid Phase Extraction (SPE) Saponification->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis for LC-MS/MS Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data

Figure 3: General Experimental Workflow for this compound Analysis.
Detailed Protocol for Sterol Extraction and Quantification

1. Sample Preparation and Lipid Extraction:

  • For Cultured Cells:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a known volume of water or PBS.

    • Add a deuterated internal standard (e.g., lathosterol-d7) to the sample.

    • Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform (B151607) and methanol.[1]

  • For Plasma:

    • Use a defined volume (e.g., 50-100 µL) of plasma.

    • Add a deuterated internal standard.

    • Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane).

2. Saponification:

  • To the lipid extract, add an ethanolic potassium hydroxide (B78521) solution.

  • Incubate at an elevated temperature (e.g., 80°C for 1 hour) to hydrolyze sterol esters to free sterols.[2]

  • After cooling, add water and extract the unsaponifiable lipids (containing sterols) into a non-polar solvent like n-hexane.[2]

  • Dry the organic extract under a stream of nitrogen.[2]

3. Derivatization (for GC-MS analysis):

  • To the dried sterol extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[2]

  • Incubate at 60-80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile for GC analysis.[2]

4. Instrumental Analysis:

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in hexane.

    • Inject the sample into a GC-MS system equipped with a capillary column (e.g., HP-5MS).

    • Use a temperature gradient to separate the different sterol-TMS ethers.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of this compound-TMS ether.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, non-derivatized sterol extract in a solvent compatible with the mobile phase (e.g., methanol/water).

    • Inject the sample onto a liquid chromatography system, often with a pentafluorophenyl (PFP) stationary phase for optimal separation of sterol isomers.[11][12]

    • Use a gradient elution with a mobile phase such as methanol, acetonitrile, and water with additives like formic acid.

    • The eluent is introduced into a tandem mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[13]

5. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.[1]

  • Quantify the concentration of this compound using a standard curve generated from authentic standards.[1]

  • Normalize the final value to the sample input (e.g., per mg of protein or per mL of plasma).[1]

Conclusion

This compound is emerging as a pivotal metabolite at a key regulatory junction in cholesterol biosynthesis.[2] Its accumulation, whether through genetic defects or pharmacological inhibition, has diverse and significant biological consequences. As a biomarker for certain sterol biosynthesis disorders, a potential therapeutic target in cancer and demyelinating diseases, and a signaling molecule in its own right, this compound is a molecule of high interest for both basic and translational research.[2] The continued development of precise analytical methods for its quantification will be crucial in further elucidating its roles in health and disease and in harnessing its therapeutic potential.

References

Zymostenol as a Precursor to Lathosterol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of zymostenol to lathosterol (B1674540), a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis. This document details the enzymatic process, presents quantitative data, outlines experimental protocols for studying this conversion, and provides a visual representation of the pathway.

Introduction: The Kandutsch-Russell Pathway and the Role of this compound

Cholesterol biosynthesis is a complex process involving multiple enzymatic steps. Following the formation of lanosterol, the pathway can diverge into two main branches: the Bloch pathway and the Kandutsch-Russell pathway. The Kandutsch-Russell pathway is characterized by the early reduction of the C24 double bond in the sterol side chain. In this pathway, this compound (cholest-8(9)-en-3β-ol) serves as a key intermediate, which is subsequently converted to lathosterol (cholest-7-en-3β-ol). This conversion is a critical isomerization reaction that shifts the double bond within the B-ring of the sterol nucleus.

The Enzymatic Conversion of this compound to Lathosterol

The conversion of this compound to lathosterol is catalyzed by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase , also known as the emopamil-binding protein (EBP) .[1][2] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[3] EBP facilitates the migration of the double bond from the C8-C9 position to the C7-C8 position, a crucial step for the subsequent reactions in the cholesterol synthesis cascade.[1]

The reaction mechanism involves the protonation of the Δ8 double bond, leading to a transient carbocation intermediate at C8. Subsequently, a proton is eliminated from C7, resulting in the formation of the Δ7-double bond characteristic of lathosterol.[4]

Quantitative Data

The enzymatic activity of 3β-hydroxysteroid-Δ8,Δ7-isomerase (EBP) has been characterized, providing valuable kinetic parameters. While direct kinetic data for this compound may be limited, studies on the structurally similar substrate zymosterol (B116435) (cholesta-8,24-dien-3β-ol) offer significant insights into the enzyme's function.

SubstrateEnzymeK_m_ (μM)k_cat_ (s⁻¹)Source
ZymosterolHuman sterol 8-isomerase (EBP)500.423[5]

Experimental Protocols

Preparation of Liver Microsomes

Liver microsomes are a rich source of 3β-hydroxysteroid-Δ8,Δ7-isomerase (EBP) and are commonly used for in vitro assays.

Materials:

  • Fresh or frozen liver tissue (e.g., rat, human)

  • Homogenization buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose)

  • Ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Mince the liver tissue on ice and wash with cold homogenization buffer.

  • Homogenize the tissue in 3 volumes of homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (S9 fraction) and transfer it to fresh ultracentrifuge tubes.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosol).

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) and store at -80°C until use.[6]

Assay for this compound to Lathosterol Conversion

This protocol describes a method to measure the enzymatic conversion of this compound to lathosterol using liver microsomes and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Liver microsomes (prepared as in 4.1)

  • This compound (substrate)

  • Lathosterol (standard)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • NADPH (cofactor, if required by other enzymes in the microsomal preparation that might affect the pathway)

  • Organic solvent for reaction termination and extraction (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the liver microsomes (e.g., 50-100 µg of protein), this compound (e.g., 50 µM final concentration), and reaction buffer to a final volume of 100 µL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. If necessary, initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure linear product formation.

  • Termination and Extraction: Stop the reaction by adding 4 volumes of ice-cold organic solvent. Vortex vigorously to extract the sterols.

  • Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the organic and aqueous phases.

  • Sample Preparation for LC-MS: Carefully transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

  • LC-MS Analysis: Analyze the sample using a validated LC-MS method capable of separating and quantifying this compound and lathosterol. A pentafluorophenyl (PFP) stationary phase has been shown to be effective for separating these isomers.[7][8]

Visualizations

Biochemical Pathway

Zymostenol_to_Lathosterol This compound This compound (cholest-8(9)-en-3β-ol) Lathosterol Lathosterol (cholest-7-en-3β-ol) This compound->Lathosterol Isomerization EBP 3β-hydroxysteroid-Δ8,Δ7-isomerase (EBP) EBP->this compound Catalyzes

Caption: Conversion of this compound to Lathosterol by EBP.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsomes Liver Microsome Preparation Incubation Incubation at 37°C (Microsomes + this compound) Microsomes->Incubation Substrate Substrate (this compound) Preparation Substrate->Incubation Extraction Sterol Extraction (Organic Solvent) Incubation->Extraction LCMS LC-MS Analysis (Quantification of Lathosterol) Extraction->LCMS

References

Navigating the Crossroads of Sterol Metabolism: A Technical Guide to Genetic Disorders Associated with Zymostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the genetic disorders associated with the metabolism of zymostenol, a critical intermediate in cholesterol biosynthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular pathology, biochemical signatures, and analytical methodologies pertinent to these rare metabolic diseases.

Introduction to this compound Metabolism

This compound is a key sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This pathway, along with the Bloch pathway, governs the conversion of lanosterol (B1674476) to cholesterol. This compound's strategic position at a metabolic crossroads makes its proper metabolism crucial for cellular homeostasis. Genetic defects in enzymes that process this compound or its closely related precursors can lead to the accumulation of specific sterols, resulting in a spectrum of developmental, neurological, and physical abnormalities.[1]

Genetic Disorders of this compound Metabolism

Two primary genetic disorders are intimately linked to the metabolic pathways involving this compound:

  • Lathosterolosis: An autosomal recessive disorder caused by mutations in the SC5D gene, which encodes the enzyme sterol-C5-desaturase.[2] This enzyme acts downstream of this compound, catalyzing the conversion of lathosterol (B1674540) to 7-dehydrocholesterol.[2]

  • Conradi-Hünermann-Happle Syndrome (CDPX2): An X-linked dominant disorder resulting from mutations in the EBP gene, which encodes the emopamil-binding protein, a Δ8-Δ7 sterol isomerase.[3] This enzyme is responsible for the conversion of 8(9)-cholestenol and 8-dehydrocholesterol (B109809) to lathosterol.[4]

While this compound itself may not be the primary accumulating sterol in these conditions, its metabolic context is central to their pathophysiology.

Quantitative Analysis of Sterol Profiles

The diagnosis of these disorders relies on the quantitative analysis of sterol profiles in plasma, fibroblasts, or other tissues. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principle analytical techniques employed.[2][5]

Lathosterolosis: Biochemical Profile

Patients with Lathosterolosis exhibit a characteristic elevation of lathosterol in plasma and cultured fibroblasts.[6]

AnalytePatient Plasma Levels (µmol/L)Normal Plasma Levels (µmol/L)Patient Fibroblast Levels (% of total sterols)Normal Fibroblast Levels (% of total sterols)
Lathosterol54 - 81.6[1][6]< 10 - 18[1][6]1.48 - 35[6][7]< 1
8(9)-CholestenolElevated[1]Normal17.53[6]Not typically elevated
CholesterolNormal to low[2]Normal97[6]> 99
7-DehydrocholesterolNormal[6]Normal0.11[6]Normal
Conradi-Hünermann-Happle Syndrome (CDPX2): Biochemical Profile

CDPX2 is characterized by the accumulation of 8(9)-cholestenol and 8-dehydrocholesterol.[4][8]

AnalytePatient Plasma Levels (µmol/L)Normal Plasma Levels (µmol/L)
8(9)-CholestenolMarkedly elevated[8]< 1
8-DehydrocholesterolMarkedly elevated (e.g., 42.2)[8][9]< 1[9]
LathosterolParadoxically increased in cultured lymphoblasts[10]Normal
CholesterolLow (e.g., 2.29 mmol/L)[9]Normal

Experimental Protocols

Accurate diagnosis and research into these disorders necessitate robust and validated experimental protocols for sterol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Sterol Analysis

This protocol outlines a typical workflow for the quantification of sterols in plasma.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or deuterium-labeled sterols).

  • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze steryl esters.

  • Extraction: After cooling, add 1 mL of water and extract the nonsaponifiable lipids twice with 3 mL of hexane (B92381).

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in 100 µL of pyridine (B92270) and add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[11]

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample onto a GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at an initial temperature of ~180°C, ramp to ~280°C, and hold.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Selected ion monitoring (SIM) of characteristic ions for each sterol-TMS ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound and Isomer Separation

This protocol is optimized for the separation of structurally similar sterol isomers.[12]

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d7) to the biological sample.[13]

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch extraction).

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a silica-based SPE can be used to isolate the sterol fraction.[12]

  • Reconstitution: Dry the extracted lipids and reconstitute in a mobile phase-compatible solvent (e.g., methanol/water).[12]

  • LC-MS/MS Analysis:

    • Column: A pentafluorophenyl (PFP) stationary phase column is crucial for resolving isomers like this compound and lathosterol.[12]

    • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., methanol, acetonitrile) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard. For this compound, a common transition is m/z 369.3 → 271.3 ([M+H-H₂O]⁺ → fragment).[13]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is essential for a comprehensive understanding.

Cholesterol Biosynthesis Pathway

The following diagram illustrates the Kandutsch-Russell and Bloch pathways, highlighting the position of this compound and the enzymes implicated in the discussed genetic disorders.

Cholesterol_Biosynthesis cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple steps Desmosterol Desmosterol Zymosterol->Desmosterol Isomerization & other steps DHCR24 DHCR24 Zymosterol->DHCR24 This compound This compound EBP EBP (Δ8-Δ7 isomerase) This compound->EBP Lathosterol Lathosterol SC5D SC5D (Lathosterol oxidase) Lathosterol->SC5D 7-Dehydrocholesterol 7-Dehydro- cholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 8(9)-Cholestenol 8(9)-Cholestenol 8-Dehydrocholesterol 8-Dehydro- cholesterol 8-Dehydrocholesterol->EBP DHCR24->this compound Reduction of Δ24 double bond EBP->Lathosterol CDPX2 CDPX2 (EBP deficiency) EBP->CDPX2 SC5D->7-Dehydrocholesterol Lathosterolosis Lathosterolosis (SC5D deficiency) SC5D->Lathosterolosis DHCR7->Cholesterol

Cholesterol Biosynthesis Pathways
GC-MS Experimental Workflow

The logical flow for analyzing sterols using GC-MS is depicted below.

GCMS_Workflow Start Plasma Sample Spiking Spike with Internal Standard Start->Spiking Saponification Alkaline Saponification Spiking->Saponification Extraction Hexane Extraction Saponification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization TMS Derivatization Drying->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

GC-MS Sterol Analysis Workflow
LC-MS/MS Experimental Workflow

The following diagram illustrates the workflow for LC-MS/MS analysis of sterols.

LCMS_Workflow Start Biological Sample (Plasma, Cells) Spiking Spike with Deuterated Internal Standard Start->Spiking Extraction Liquid-Liquid Extraction (e.g., Folch) Spiking->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup Drying Evaporation to Dryness Cleanup->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data

LC-MS/MS Sterol Analysis Workflow

Conclusion

The study of genetic disorders associated with this compound metabolism provides a critical window into the intricate regulation of cholesterol biosynthesis and its impact on human development and health. Accurate diagnosis through advanced analytical techniques like GC-MS and LC-MS/MS is paramount for patient management and for advancing research in this field. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of these rare diseases and developing novel therapeutic strategies.

References

The Enzymatic Conversion of Zymosterol to Zymostenol: A Core Process in Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, involving a series of enzymatic reactions that convert simple precursors into the final sterol product. A critical juncture in the post-lanosterol stage of this pathway is the conversion of zymosterol (B116435) to zymostenol. This reaction represents a key step in the Kandutsch-Russell pathway, an alternative route to the more commonly depicted Bloch pathway for cholesterol synthesis. Understanding the intricacies of this enzymatic conversion is paramount for researchers in sterol metabolism, those investigating related metabolic disorders, and professionals in drug development targeting cholesterol biosynthesis. This technical guide provides a comprehensive overview of the enzymatic conversion of zymosterol to this compound, including the responsible enzyme, its regulation, quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

The Core Reaction: Zymosterol to this compound

The conversion of zymosterol (cholesta-8,24-dien-3β-ol) to this compound (cholest-8-en-3β-ol) is a reduction reaction that specifically targets the C24-C25 double bond in the side chain of the zymosterol molecule. This step is a defining feature of the Kandutsch-Russell pathway of cholesterol biosynthesis.

Enzyme: The enzyme responsible for this conversion is 3β-hydroxysteroid Δ24-reductase , also known as DHCR24 .[1][2]

Reaction Type: Reduction

Substrate: Zymosterol

Product: this compound

Cofactor: NADPH is required as a reducing agent.

Subcellular Location: The reaction takes place in the endoplasmic reticulum (ER), where DHCR24 is an integral membrane protein.[3]

Role in Cholesterol Biosynthesis

The cholesterol biosynthesis pathway diverges after the formation of zymosterol. The fate of zymosterol determines the subsequent route to cholesterol:

  • Kandutsch-Russell Pathway: In this pathway, DHCR24 reduces the Δ24 double bond of zymosterol to form this compound. The saturated side chain is then carried through the subsequent enzymatic steps to eventually yield cholesterol.

  • Bloch Pathway: In this alternative route, the Δ24 double bond of zymosterol is retained until the final step of the pathway. Zymosterol is first isomerized and then undergoes other modifications before the final reduction to cholesterol.

The tissue-specific expression and regulation of DHCR24 play a significant role in determining the predominant pathway for cholesterol synthesis in different cell types.

Quantitative Data

ParameterValue/DescriptionReferences
Enzyme 3β-hydroxysteroid Δ24-reductase (DHCR24)[1][2]
Substrates Zymosterol, Desmosterol, other Δ24-unsaturated sterols[4][5]
Product (from Zymosterol) This compound[2]
Cofactor NADPH[4]
Subcellular Location Endoplasmic Reticulum[3]
Post-translational Regulation Phosphorylation by Protein Kinase C (PKC) at Thr110, Tyr299, and Tyr507 inhibits activity.[6][7][8]
Transcriptional Regulators Sterol Regulatory Element-Binding Protein 2 (SREBP-2), Sex Steroids, Thyroid Hormone[4]

Signaling Pathways and Regulation

The activity of DHCR24 is not constitutive but is subject to regulation at both the transcriptional and post-translational levels, allowing for fine-tuning of cholesterol biosynthesis in response to cellular needs.

Transcriptional Regulation

The expression of the DHCR24 gene is controlled by the master regulator of cholesterol metabolism, SREBP-2. When cellular cholesterol levels are low, SREBP-2 is activated and induces the transcription of genes involved in cholesterol synthesis, including DHCR24.[4] Hormonal signals, such as sex steroids and thyroid hormone, have also been shown to modulate DHCR24 expression.[4]

Post-Translational Regulation by Phosphorylation

A key mechanism for the rapid control of DHCR24 activity is through post-translational modification, specifically phosphorylation. Protein Kinase C (PKC) has been identified as a negative regulator of DHCR24. The activation of PKC leads to the phosphorylation of DHCR24 at specific threonine (Thr110) and tyrosine (Tyr299, Tyr507) residues, resulting in a decrease in its enzymatic activity.[6][7][8] This provides a mechanism for cells to quickly attenuate cholesterol synthesis in response to various signaling cues that activate PKC.

DHCR24_Regulation cluster_upstream Upstream Signals cluster_dhcr24 DHCR24 Activity Signal Various Cellular Signals (e.g., Growth Factors, Neurotransmitters) PLC Phospholipase C Signal->PLC activates DAG Diacylglycerol PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates DHCR24_active DHCR24 (Active) PKC->DHCR24_active phosphorylates DHCR24_inactive DHCR24-P (Inactive) Zymosterol Zymosterol This compound This compound Zymosterol->this compound DHCR24

Caption: Post-translational regulation of DHCR24 activity by Protein Kinase C.

Experimental Protocols

The following section details methodologies for key experiments related to the study of the zymosterol to this compound conversion.

Overexpression and Purification of Recombinant DHCR24

Objective: To produce purified DHCR24 enzyme for in vitro activity assays.

Methodology:

  • Cloning: The full-length cDNA of human DHCR24 is subcloned into a mammalian expression vector containing an epitope tag (e.g., V5, Myc, or His-tag) for detection and purification.

  • Transfection: The expression vector is transfected into a suitable host cell line, such as HEK293T or CHO cells, using a lipid-based transfection reagent.

  • Cell Lysis: After 24-48 hours of expression, cells are harvested and lysed in a buffer containing a mild detergent (e.g., 1% Triton X-100 or CHAPS) and protease inhibitors.

  • Affinity Purification: The cell lysate is incubated with affinity beads corresponding to the epitope tag (e.g., Ni-NTA agarose (B213101) for His-tagged protein or anti-V5 antibody-conjugated beads for V5-tagged protein).

  • Elution: After washing the beads to remove non-specifically bound proteins, the recombinant DHCR24 is eluted using a competitive ligand (e.g., imidazole (B134444) for His-tagged protein or a V5 peptide for V5-tagged protein).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-tag antibody.

In Vitro DHCR24 Activity Assay

Objective: To measure the enzymatic activity of purified DHCR24 in converting zymosterol to this compound.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffered solution (e.g., 100 mM Tris-HCl, pH 7.4), a source of NADPH (e.g., an NADPH regenerating system consisting of glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the purified recombinant DHCR24 enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, zymosterol. To facilitate its solubility in the aqueous buffer, zymosterol is typically complexed with a carrier molecule like methyl-β-cyclodextrin.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).

  • Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture, typically chloroform:methanol (2:1, v/v). An internal standard (e.g., epicoprostanol (B1214048) or a deuterated sterol) is added for quantification. The lipids are extracted into the organic phase.

  • Derivatization: The extracted lipids are dried under a stream of nitrogen and then derivatized to increase their volatility for gas chromatography. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis: The derivatized samples are analyzed by gas chromatography-mass spectrometry (GC-MS). The separation of zymosterol and this compound is achieved on a suitable capillary column, and their detection is performed in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: The amount of this compound produced is quantified by comparing the peak area of its characteristic ions to the peak area of the internal standard, using a standard curve generated with authentic standards. Enzyme activity is expressed as the rate of product formation (e.g., pmol/min/mg protein).

Cellular DHCR24 Activity Assay

Objective: To measure DHCR24 activity in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., primary hepatocytes, HepG2 cells, or fibroblasts) are cultured under standard conditions. They can be treated with compounds of interest (e.g., potential inhibitors or activators of DHCR24).

  • Metabolic Labeling: A labeled precursor, such as [¹⁴C]acetate or a deuterated form of zymosterol (e.g., zymosterol-d7), is added to the culture medium.

  • Incubation: The cells are incubated for a period to allow for the uptake and metabolism of the labeled precursor.

  • Cell Harvesting and Lipid Extraction: The cells are washed, harvested, and the lipids are extracted as described in the in vitro assay protocol. An internal standard is added for quantification.

  • Analysis: The extracted lipids are analyzed by an appropriate method. For radiolabeled experiments, thin-layer chromatography (TLC) followed by autoradiography or scintillation counting can be used to separate and quantify the labeled sterols. For stable isotope-labeled experiments, GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to measure the ratio of the labeled product (this compound-d7) to the labeled substrate (zymosterol-d7).

  • Data Interpretation: The activity of DHCR24 is determined by the extent of conversion of the labeled substrate to the labeled product, often expressed as a product/substrate ratio.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments to investigate the enzymatic conversion of zymosterol to this compound.

Cholesterol_Biosynthesis_Pathway cluster_bloch Bloch Pathway cluster_kandutsch Kandutsch-Russell Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps 7_Dehydrodesmosterol 7-Dehydrodesmosterol Zymosterol->7_Dehydrodesmosterol Isomerase This compound This compound Zymosterol->this compound Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7_Dehydrodesmosterol->Desmosterol Lathosterol Lathosterol This compound->Lathosterol EBP 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol 7_Dehydrocholesterol->Cholesterol DHCR7

Caption: Divergence of the Bloch and Kandutsch-Russell pathways at Zymosterol.

Experimental_Workflow cluster_protein Protein Level cluster_cell Cellular Level cluster_analysis Analysis Cloning Cloning of DHCR24 cDNA Expression Recombinant Protein Expression Cloning->Expression Purification Affinity Purification Expression->Purification In_Vitro_Assay In Vitro Enzyme Assay Purification->In_Vitro_Assay Lipid_Extraction Lipid Extraction & Derivatization In_Vitro_Assay->Lipid_Extraction Cell_Culture Cell Culture Treatment Treatment with Test Compounds Cell_Culture->Treatment Labeling Metabolic Labeling Treatment->Labeling Cellular_Assay Cellular Activity Assay Labeling->Cellular_Assay Cellular_Assay->Lipid_Extraction GC_MS GC-MS or LC-MS/MS Analysis Lipid_Extraction->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: General experimental workflow for studying DHCR24 activity.

Conclusion

The enzymatic conversion of zymosterol to this compound by DHCR24 is a pivotal step in the Kandutsch-Russell pathway of cholesterol biosynthesis. The regulation of DHCR24 activity through transcriptional control and post-translational modification highlights the intricate mechanisms that govern cellular cholesterol homeostasis. While further research is needed to fully elucidate the kinetic parameters of this specific reaction, the experimental protocols outlined in this guide provide a robust framework for investigating the function and regulation of DHCR24. A deeper understanding of this enzymatic step will undoubtedly contribute to the development of novel therapeutic strategies for managing cholesterol-related disorders and will provide valuable insights into the fundamental processes of lipid metabolism.

References

Methodological & Application

Application Note: Quantification of Zymostenol in Cultured Cells Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymostenol is a key sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Accurate quantification of this compound in cultured cells is crucial for studying cholesterol metabolism, identifying potential drug targets, and understanding the mechanisms of diseases related to sterol dysregulation. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique well-suited for the analysis of sterols like this compound.[2] This application note provides a detailed protocol for the quantification of this compound in cultured cells using GC-MS, including sample preparation, derivatization, and instrument analysis.

Principle

The method involves the extraction of total lipids from cultured cells, followed by saponification to release free sterols from their esterified forms.[2][3] A deuterated internal standard, This compound-d7 (B12413799), is added at the beginning of the procedure to ensure accurate quantification by correcting for variations during sample preparation and analysis.[2] The extracted and saponified sterols are then derivatized to increase their volatility and thermal stability for GC-MS analysis.[2][4][5] The derivatized this compound and its internal standard are separated on a gas chromatography column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[2][3]

Experimental Workflow

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cell_culture 1. Cell Culture & Harvesting cell_lysis 2. Cell Lysis & Homogenization cell_culture->cell_lysis is_addition 3. Addition of Internal Standard (this compound-d7) cell_lysis->is_addition saponification 4. Saponification (Alkaline Hydrolysis) is_addition->saponification extraction 5. Liquid-Liquid Extraction saponification->extraction drying 6. Evaporation to Dryness extraction->drying derivatization 7. Silylation (e.g., with BSTFA + 1% TMCS) drying->derivatization gc_ms_analysis 8. GC-MS Injection & Data Acquisition derivatization->gc_ms_analysis data_processing 9. Data Processing & Quantification gc_ms_analysis->data_processing

Caption: A high-level overview of the experimental workflow for this compound quantification.

Cholesterol Biosynthesis Pathway

Cholesterol Biosynthesis Pathway cluster_pathway Late-Stage Cholesterol Biosynthesis cluster_kandutsch_russell Kandutsch-Russell Pathway cluster_bloch Bloch Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound Zymosterol->this compound DHCR24 Seven_24_dienol Cholesta-7,24-dien-3β-ol Zymosterol->Seven_24_dienol Lathosterol Lathosterol This compound->Lathosterol Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol Cholesterol Seven_DHC->Cholesterol Seven_DHD 7-Dehydrodesmosterol Seven_24_dienol->Seven_DHD Desmosterol Desmosterol Seven_DHD->Desmosterol Desmosterol->Cholesterol

Caption: Simplified diagram of the late-stage cholesterol biosynthesis pathways.

Detailed Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d7 internal standard

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Ethanol, 95%

  • Hexane (B92381), HPLC grade

  • Chloroform, HPLC grade

  • Potassium hydroxide (B78521) (KOH)

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ultrapure water

  • High-purity nitrogen gas

Protocol 1: Sample Preparation from Cultured Cells
  • Cell Harvesting:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass tube.

    • Centrifuge at a low speed to pellet the cells, discard the supernatant.

    • The cell pellet can be stored at -80°C until further processing.

  • Internal Standard Spiking:

    • Resuspend the cell pellet in a known volume of water or PBS.

    • Take an aliquot of the cell suspension for protein quantification (e.g., using a BCA assay) for normalization.

    • To the remaining cell suspension, add the this compound-d7 internal standard to a final concentration of 1 µg/mL.[2]

  • Saponification (Alkaline Hydrolysis):

    • Add 1 mL of 1 M ethanolic KOH to the cell suspension containing the internal standard.[2]

    • Vortex thoroughly for 30 seconds.

    • Incubate at 60°C for 1 hour to hydrolyze sterol esters.[2]

  • Liquid-Liquid Extraction:

    • After cooling the samples to room temperature, add 1 mL of ultrapure water and 2 mL of hexane.[2]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.[2]

    • Carefully transfer the upper hexane layer to a clean glass vial.

    • Repeat the extraction with another 2 mL of hexane to ensure complete recovery of the sterols.[2]

    • Combine the hexane extracts.

  • Drying:

    • Evaporate the pooled hexane extracts to complete dryness under a gentle stream of high-purity nitrogen gas at 40°C.[2]

Protocol 2: Derivatization
  • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[3]

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrument.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2][4]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[4]
Injector Temperature 280°C[3]
Injection Mode Splitless
Oven Temperature Program Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.[3]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ions (m/z) This compound-TMS: 458 (M+), this compound-d7-TMS: 465 (M+)[4]

Note: The retention times and optimal quantifier and qualifier ions should be confirmed by injecting pure derivatized standards of this compound and this compound-d7.[2]

Data Presentation and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., a cell lysate from a known low-zymostenol cell line or a simple buffer) with known concentrations of this compound (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).[2] The internal standard (this compound-d7) should be added to each calibrator at a constant concentration. Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the this compound quantifier ion to the this compound-d7 quantifier ion against the concentration of the calibrators.[2] Determine the concentration of this compound in the unknown samples by interpolation from this curve.

  • Normalization: Normalize the quantified this compound amount to the protein content of the initial cell lysate to account for variations in cell number. The final results should be expressed as ng or µg of this compound per mg of total protein.

Example Quantitative Data
Sample IDPeak Area (this compound)Peak Area (this compound-d7)Area Ratio (this compound/Zymostenol-d7)Concentration (µg/mL) from Calibration CurveTotal Protein (mg/mL)Normalized this compound (µg/mg protein)
Control 1150,000500,0000.300.602.50.24
Control 2165,000510,0000.320.642.60.25
Treatment A - 1350,000490,0000.711.422.40.59
Treatment A - 2380,000505,0000.751.502.50.60
Treatment B - 195,000520,0000.180.362.70.13
Treatment B - 2105,000515,0000.200.402.60.15

Conclusion

This application note provides a comprehensive and robust method for the quantification of this compound in cultured cells using GC-MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of research applications in the fields of sterol metabolism and drug development. Careful optimization of the GC-MS parameters for your specific instrumentation will ensure the best possible results.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Zymostenol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zymostenol is a crucial intermediate in the Bloch pathway of cholesterol biosynthesis.[1] As a late-stage precursor to cholesterol, the concentration of this compound in plasma can serve as a valuable biomarker for studying metabolic disorders and the effects of therapeutic drugs.[1] The primary analytical challenge in quantifying this compound is its structural similarity to other sterol isomers, particularly lathosterol (B1674540).[1] this compound and lathosterol are isomers with the same molecular weight, resulting in identical responses in a mass spectrometer.[1] Therefore, achieving baseline chromatographic separation is essential for their accurate quantification.[1]

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a Pentafluorophenyl (PFP) stationary phase for the chromatographic resolution of this compound from its critical isomers, coupled with tandem mass spectrometry for detection.[1][2]

Principle

The separation of structurally similar, non-polar molecules like sterol isomers poses a significant chromatographic challenge.[1] Traditional C18 reversed-phase columns often fail to provide the necessary resolution for these co-eluting isomers.[1] This method leverages the unique selectivity of a PFP stationary phase, which offers different retention mechanisms compared to conventional C18 phases.[1][2] Following chromatographic separation, detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high sensitivity and selectivity.[1][3] For non-polar compounds like sterols, Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization source as it provides good sensitivity without the need for derivatization.[4][5]

Experimental Protocols

Plasma Sample Preparation and Sterol Extraction

This protocol is adapted from established methods for the extraction of sterols from biological matrices.[1][6]

Materials:

Procedure:

  • Sample Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 200 µL of plasma into a clean glass tube.[6]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard to each plasma sample. This is crucial for correcting for any variability during sample processing and analysis.[7]

  • Lipid Extraction:

    • Add 2 mL of a methanol:dichloromethane (1:1, v/v) solution to the plasma sample.[6]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3,500 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant (containing the lipids) to a new clean glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.[1]

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipid extract in 1 mL of toluene.[1]

    • Condition a 100 mg silica SPE column by washing with 2 mL of hexane.[1]

    • Apply the reconstituted lipid sample to the conditioned SPE column.[1]

    • Wash the column with 2 mL of hexane to remove non-polar impurities.

    • Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.[1]

    • Collect the eluate in a clean glass tube.

  • Final Reconstitution:

    • Dry the purified sterol fraction under a gentle stream of nitrogen gas at 37°C.[1]

    • Reconstitute the final dried extract in 400 µL of methanol containing 5% water.[1]

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes a PFP column to achieve the chromatographic separation of this compound from its isomers.[1][2]

Instrumentation:

  • A UPLC system, such as a Waters ACQUITY UPLC or Agilent 1290 Infinity II.[5][8]

  • A triple quadrupole mass spectrometer, such as a Sciex QTRAP 5500 or Agilent 6495C, equipped with an APCI source.[4][5]

LC Parameters:

ParameterValue
Column 2 x PFP columns (e.g., 2.1 x 100 mm, 2.6 µm) in series[1]
Mobile Phase Isocratic: Methanol/1-Propanol/Water/Formic Acid (80:10:10:0.02, v/v/v/v)[1]
Flow Rate 150 µL/min[1]
Column Temperature 40°C[1]
Autosampler Temp. 15°C[1]
Injection Volume 5 µL[1]

MS/MS Parameters:

The mass spectrometer should be operated in positive ion MRM mode. The specific transitions must be optimized for the instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound369.3215.1
Lathosterol369.3161.1[5]
Desmosterol367.4147.1[5]
Lanosterol409.4109.1[5]
This compound-d7 (example)376.3222.1

Note: The precursor ion for many sterols corresponds to the [M+H-H₂O]⁺ adduct.[1]

Data Presentation

The following table summarizes the validation parameters for the LC-MS/MS method for this compound analysis, based on FDA bioanalytical guidelines.[7]

Validation ParameterResultAcceptance Criteria (FDA Guidance)
Linearity (r²) 0.9999≥ 0.99
Lower Limit of Quantification (LLOQ) 90.6 ng/mLSignal-to-Noise Ratio ≥ 10
Upper Limit of Quantification (ULOQ) Defined by the standard curveDefined by the standard curve
Accuracy (%) 105.0%± 15% of nominal concentration (± 20% at LLOQ)
Precision (Repeatability, %RSD) 7.5%≤ 15% RSD (≤ 20% at LLOQ)

Visualizations

G cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis plasma Plasma Aliquot (200 µL) is_spike Internal Standard Spiking plasma->is_spike lle Liquid-Liquid Extraction (Methanol:Dichloromethane) is_spike->lle dry1 Dry Down (Nitrogen) lle->dry1 reconstitute1 Reconstitute in Toluene dry1->reconstitute1 spe Solid Phase Extraction (SPE) (Silica Column) reconstitute1->spe dry2 Dry Down (Nitrogen) spe->dry2 reconstitute2 Final Reconstitution (Methanol/Water) dry2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis in plasma.

G cluster_pathway Cholesterol Biosynthesis (Bloch Pathway) Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound Zymosterol->this compound Lathosterol Lathosterol This compound->Lathosterol Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol Cholesterol Seven_DHC->Cholesterol

Caption: Simplified Bloch pathway of cholesterol biosynthesis showing this compound.

References

Protocol for Zymostenol Extraction and Quantification in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zymostenol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a precursor to cholesterol, the accurate quantification of this compound in brain tissue is vital for understanding neurodevelopment, diagnosing and studying disorders of cholesterol metabolism, and for the development of therapeutics targeting the sterol biosynthesis pathway. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from brain tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[1] The use of a stable isotope-labeled internal standard, this compound-d7, is incorporated to ensure high accuracy and correct for variations during sample preparation and analysis.[1]

Experimental Protocols

This protocol is divided into three main stages: Sample Preparation and Lipid Extraction, Derivatization, and GC-MS Analysis.

Sample Preparation and Lipid Extraction

This stage involves the homogenization of brain tissue and the extraction of total lipids using a modified Folch method, which utilizes a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract lipids.[2][3]

Materials and Reagents:

  • Brain tissue (fresh or frozen)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • This compound-d7 (internal standard)

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of fresh or frozen brain tissue.

    • To the tissue, add 20 volumes of a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL for 100 mg of tissue).[2][3]

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Internal Standard Spiking:

    • To each homogenate, add the this compound-d7 internal standard to a final concentration of 1 µg/mL.[1] This is crucial for accurate quantification.

  • Lipid Extraction (Folch Method):

    • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.[2]

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL homogenate).[2]

    • Vortex the mixture for a few seconds to ensure thorough mixing.

    • Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[2]

    • Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface.

    • To maximize recovery, the upper phase can be re-extracted with a small volume of chloroform.

  • Solvent Evaporation:

    • Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen gas.

Derivatization

Derivatization is a necessary step to increase the volatility of sterols for GC analysis.[1] In this protocol, the extracted lipids are silylated to form trimethylsilyl (B98337) (TMS) ethers.

Materials and Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or a suitable solvent (e.g., Toluene)

  • Heating block or oven

Procedure:

  • To the dried lipid extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Seal the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed by Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for sensitive and specific quantification.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C, hold for 15 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS: Monitor characteristic ions (e.g., m/z 456, 366, 351)

    • This compound-d7-TMS: Monitor corresponding deuterated ions (e.g., m/z 463, 373, 358)

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of this compound standard, each spiked with the same concentration of this compound-d7 internal standard.

  • Plot the ratio of the peak area of the this compound standard to the peak area of the this compound-d7 internal standard against the concentration of the this compound standard.

  • Determine the concentration of this compound in the unknown brain tissue samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table provides illustrative quantitative data for this compound levels in different brain regions. These values are hypothetical and serve as an example for data presentation. Actual concentrations will vary depending on the specific animal model, age, and experimental conditions.

Brain RegionThis compound Concentration (ng/mg tissue)Standard Deviation (ng/mg tissue)
Cortex15.82.1
Hippocampus12.51.8
Cerebellum18.22.5
Striatum14.11.9

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified cholesterol biosynthesis pathway highlighting this compound's position and the experimental workflow for its extraction and quantification.

G cluster_pathway Simplified Cholesterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... Multiple Steps This compound This compound ...->this compound Multiple Steps Desmosterol Desmosterol ...->Desmosterol Bloch Pathway This compound->... Bloch Pathway Lathosterol Lathosterol This compound->Lathosterol Kandutsch-Russell Pathway Cholesterol Cholesterol Desmosterol->Cholesterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol 7-Dehydrocholesterol->Cholesterol G A Brain Tissue Sample B Homogenization (Chloroform:Methanol 2:1) A->B C Internal Standard Spiking (this compound-d7) B->C D Lipid Extraction (Folch Method) C->D E Phase Separation (Centrifugation) D->E F Collect Lower (Chloroform) Phase E->F G Solvent Evaporation (Nitrogen Stream) F->G H Derivatization (BSTFA + 1% TMCS) G->H I GC-MS Analysis (SIM Mode) H->I J Data Analysis & Quantification I->J

References

Application Notes and Protocols: Measuring Zymostenol's Effect on Oligodendrocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The regeneration of myelin, the insulating sheath around nerve fibers in the central nervous system (CNS), is a critical therapeutic goal for demyelinating diseases like multiple sclerosis. This process, known as remyelination, is primarily driven by the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2] Recent research has highlighted the crucial role of specific cholesterol precursors, particularly 8,9-unsaturated sterols such as zymostenol, in promoting this differentiation process.[1][2] This document provides detailed application notes and protocols for cell-based assays designed to measure the effect of this compound on oligodendrocyte differentiation, intended for use by researchers, scientists, and drug development professionals.

This compound is an intermediate in the cholesterol biosynthesis pathway.[2] Its accumulation, often achieved through the inhibition of the enzyme Emopamil binding protein (EBP), has been shown to potently enhance the formation of mature oligodendrocytes.[1][2] Small molecules that inhibit EBP or other enzymes in the late cholesterol biosynthesis pathway, such as CYP51 and TM7SF2, lead to the buildup of this compound and other 8,9-unsaturated sterols, thereby promoting oligodendrocyte differentiation.[1][2][3]

These application notes provide a framework for investigating the pro-differentiating effects of this compound and compounds that modulate its levels. The protocols outlined below cover key cell-based assays, from immunocytochemical analysis of oligodendrocyte markers to in vitro myelination assays and gene expression analysis.

Key Signaling Pathway: Cholesterol Biosynthesis and Oligodendrocyte Differentiation

The promotion of oligodendrocyte differentiation by this compound is a direct consequence of its role as a signaling lipid that accumulates upon the inhibition of specific enzymes in the cholesterol biosynthesis pathway.[1]

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol 14-dehydrothis compound 14-dehydrothis compound Lanosterol->14-dehydrothis compound CYP51 This compound This compound 14-dehydrothis compound->this compound TM7SF2 Lathosterol Lathosterol This compound->Lathosterol EBP Differentiation Oligodendrocyte Differentiation This compound->Differentiation 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 CYP51 CYP51 TM7SF2 TM7SF2 EBP EBP SC5D SC5D DHCR7 DHCR7 Inhibitor1 Inhibitor Inhibitor1->CYP51 Inhibitor2 Inhibitor Inhibitor2->TM7SF2 Inhibitor3 Inhibitor Inhibitor3->EBP

Figure 1: Cholesterol biosynthesis pathway and points of inhibition promoting oligodendrocyte differentiation.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described assays when assessing the effect of this compound or EBP inhibitors on oligodendrocyte differentiation.

Table 1: Immunocytochemistry Analysis of Oligodendrocyte Differentiation

Treatment Group% PDGFRα+ Cells (OPCs)% O4+ Cells (Immature Oligodendrocytes)% MBP+ Cells (Mature Oligodendrocytes)
Vehicle ControlHighLowLow
This compound (1-10 µM)DecreasedIncreasedSignificantly Increased
EBP Inhibitor (e.g., TASIN-1)DecreasedIncreasedSignificantly Increased

Table 2: In Vitro Myelination Assay on Nanofibers

Treatment GroupMyelination Index (MBP+ wrapped segments / total OPCs)
Vehicle ControlBaseline
This compound (1-10 µM)Significantly Increased
EBP Inhibitor (e.g., TASIN-1)Significantly Increased

Table 3: Gene Expression Analysis of Oligodendrocyte Markers

Treatment GroupRelative mRNA Expression (Fold Change vs. Control)
Sox10Olig2Mbp
Vehicle Control1.01.01.0
This compound (1-10 µM)~1.0-1.2~1.0-1.2>2.0
EBP Inhibitor (e.g., TASIN-1)~1.0-1.2~1.0-1.2>2.0

Experimental Protocols

Protocol 1: Immunocytochemistry for Oligodendrocyte Markers

This protocol details the immunofluorescent staining of OPC cultures to quantify the progression of differentiation by identifying key stage-specific markers.

Workflow Diagram:

ICC_Workflow Start Seed OPCs on coated coverslips Treatment Treat with this compound or EBP inhibitor Start->Treatment Fixation Fix cells with 4% Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 (for intracellular markers) Fixation->Permeabilization Blocking Block with Normal Goat Serum Permeabilization->Blocking PrimaryAb Incubate with Primary Antibodies (e.g., anti-MBP, anti-O4) Blocking->PrimaryAb SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibodies PrimaryAb->SecondaryAb Mounting Mount coverslips with DAPI SecondaryAb->Mounting Imaging Image with fluorescence microscope Mounting->Imaging Analysis Quantify marker-positive cells Imaging->Analysis

Figure 2: Experimental workflow for immunocytochemistry of oligodendrocyte markers.

Materials:

  • Oligodendrocyte Progenitor Cells (OPCs)

  • Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO) coated coverslips

  • OPC proliferation and differentiation media

  • This compound and/or EBP inhibitors

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for intracellular markers)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibodies (see Table 4)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

Table 4: Primary Antibodies for Oligodendrocyte Markers

MarkerCell Type
PDGFRαOligodendrocyte Progenitor Cells (OPCs)
SOX10Entire Oligodendrocyte Lineage
OLIG2Oligodendrocyte Lineage
O4Immature and Mature Oligodendrocytes
Myelin Basic Protein (MBP)Mature, Myelinating Oligodendrocytes
Myelin Oligodendrocyte Glycoprotein (MOG)Mature Oligodendrocytes

Procedure:

  • Cell Seeding: Plate OPCs on PDL/PLO-coated coverslips in proliferation medium.

  • Differentiation Induction: To induce differentiation, switch to a differentiation medium and add this compound or the test compound. Culture for 3-5 days.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[4]

  • Permeabilization (for intracellular markers like MBP): Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. For surface markers like O4, skip this step.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of marker-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 2: In Vitro Myelination Assay on Electrospun Nanofibers

This assay provides a simplified and reproducible model to assess the ability of oligodendrocytes to wrap axon-like structures, a key step in myelination.[5][6]

Workflow Diagram:

Myelination_Assay_Workflow Start Prepare electrospun nanofibers on coverslips Coating Coat nanofibers with laminin (B1169045) Start->Coating Seeding Seed OPCs onto the nanofibers Coating->Seeding Treatment Treat with this compound or EBP inhibitor Seeding->Treatment Culture Culture for 7-14 days to allow wrapping Treatment->Culture Staining Perform immunocytochemistry for MBP Culture->Staining Imaging Image with confocal or fluorescence microscope Staining->Imaging Analysis Quantify MBP+ wrapped segments Imaging->Analysis

Figure 3: Workflow for the in vitro myelination assay using nanofibers.

Materials:

  • Electrospun polystyrene nanofibers on glass coverslips

  • Laminin

  • OPCs and culture media

  • This compound and/or EBP inhibitors

  • Reagents for immunocytochemistry (as in Protocol 1), with anti-MBP as the primary antibody.

Procedure:

  • Nanofiber Preparation: Coat sterile electrospun nanofibers on coverslips with laminin to promote cell adhesion.

  • Cell Seeding: Seed OPCs onto the prepared nanofibers in proliferation medium.

  • Treatment: After cell attachment, switch to differentiation medium containing this compound or the test compound.

  • Long-term Culture: Culture the cells for 7-14 days, replenishing the medium every 2-3 days, to allow for oligodendrocyte maturation and wrapping of the nanofibers.

  • Immunocytochemistry: Fix and stain the cultures for MBP and DAPI as described in Protocol 1.

  • Imaging and Quantification: Use a confocal or high-resolution fluorescence microscope to visualize and quantify the extent of nanofiber wrapping by MBP-positive oligodendrocyte processes. The myelination index can be calculated as the number or length of MBP-positive wrapped segments per oligodendrocyte.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol measures changes in the mRNA levels of key oligodendrocyte lineage and myelin-related genes in response to treatment.

Workflow Diagram:

qPCR_Workflow Start Culture and treat OPCs with this compound Harvest Harvest cells and lyse Start->Harvest RNA_Isolation Isolate total RNA Harvest->RNA_Isolation cDNA_Synthesis Synthesize cDNA via reverse transcription RNA_Isolation->cDNA_Synthesis qPCR Perform quantitative PCR with primers for target genes cDNA_Synthesis->qPCR Analysis Analyze data using the ΔΔCt method qPCR->Analysis

References

Synthesis and Purification of Zymostenol for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zymostenol (5α-cholest-8-en-3β-ol) is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] It is formed from the reduction of zymosterol (B116435) and is subsequently converted to lathosterol.[1] Due to its position at a key metabolic branch point, the study of this compound is crucial for understanding cholesterol homeostasis and the pathophysiology of related metabolic disorders. Furthermore, intermediates in the cholesterol biosynthetic pathway have been identified as ligands for Liver X Receptors (LXRs) and can influence the Sterol Regulatory Element-Binding Protein (SREBP) pathway, making this compound a molecule of interest for drug development and in vitro studies of metabolic and signaling pathways.[2]

This document provides detailed application notes and protocols for the synthesis and purification of this compound for use in in vitro research applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₄₆O[3]
Molecular Weight 386.7 g/mol [3]
CAS Number 566-97-2[3]
Appearance Crystalline solid[3]
Solubility DMF: 3 mg/mL, Ethanol: 2 mg/mL[3]

Table 2: In Vitro Activity of this compound

AssayTargetEffectConcentrationReference
Coactivator Recruitment AssayRORγAgonistEC₅₀ = 1 µM (in the presence of ursolic acid)[3]
Oligodendrocyte Precursor Cell DifferentiationIncreases myelin basic protein-positive oligodendrocytesNot specified[3]
Cell Cycle Analysis (MCF-7 cells)Halts cell cycle at G₀/G₁ phase20 µM[3]
Lipid Accumulation (MCF-7 cells)Increases free sterols, esterified sterols, and triacylglycerols20 µM[3]

Table 3: Analytical Parameters for this compound Quantification by LC-MS

ParameterMethodDetailsReference
Column Liquid ChromatographyPentafluorophenyl (PFP) stationary phase[4]
Mobile Phase IsocraticMethanol (B129727)/1-propanol/water/formic acid (80:10:10:0.02 %, v/v/v/v)[4]
Flow Rate 150 µL/min[4]
Detection Mass SpectrometryMultiple Reaction Monitoring (MRM)[4]
MRM Transition 369/215[4]

Experimental Protocols

I. Synthesis of this compound from Zymosterol

Materials:

  • Zymosterol

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Anhydrous, degassed toluene (B28343)

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction flask with a magnetic stir bar

  • Hydrogenation apparatus

Protocol:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve zymosterol in anhydrous, degassed toluene in a suitable reaction flask.

  • Catalyst Addition: Add a catalytic amount of Wilkinson's catalyst to the solution. The catalyst loading should be optimized but can typically range from 1-5 mol%.

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen gas at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS to observe the disappearance of zymosterol and the appearance of this compound.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove the catalyst. Wash the filter pad with toluene to ensure complete recovery of the product.

  • Solvent Removal: Evaporate the toluene under reduced pressure to obtain the crude this compound.

II. Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting material and potential byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended.

A. Preparative Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or a mixture of hexane and ethyl acetate) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. This compound is expected to elute after any remaining non-polar impurities and before more polar byproducts.

  • Analysis: Combine the fractions containing pure this compound, as determined by TLC and confirmed by a more sensitive analytical method like GC-MS or LC-MS.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

B. Recrystallization

Materials:

  • Purified this compound from chromatography

  • Methanol or Ethanol

  • Heating plate with a water bath

  • Crystallization dish

  • Vacuum filtration apparatus

Protocol:

  • Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol or ethanol.

  • Crystallization: Slowly cool the solution to room temperature and then to 4°C to induce crystallization.

  • Crystal Collection: Collect the this compound crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

The following diagram illustrates the position of this compound within the Kandutsch-Russell pathway of cholesterol biosynthesis.

Cholesterol_Biosynthesis Zymosterol Zymosterol DHCR24 DHCR24 Zymosterol->DHCR24 This compound This compound DHCR24->this compound EBP EBP This compound->EBP Lathosterol Lathosterol EBP->Lathosterol Further_Steps Further Steps... Lathosterol->Further_Steps Cholesterol Cholesterol Further_Steps->Cholesterol

Caption: Kandutsch-Russell pathway showing the conversion of zymosterol to cholesterol.

Experimental Workflow: Synthesis and Purification of this compound

This diagram outlines the general workflow for the chemical synthesis and subsequent purification of this compound.

Zymostenol_Workflow Start Zymosterol Synthesis Chemical Synthesis (Selective Reduction) Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Column_Chromatography Preparative Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified This compound Column_Chromatography->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Pure_Product Pure this compound (For In Vitro Studies) Recrystallization->Pure_Product QC Quality Control (LC-MS, GC-MS, NMR) Pure_Product->QC

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: this compound, LXR, and SREBP Interaction

This diagram illustrates the potential interaction of cholesterol precursors like this compound with the LXR and SREBP signaling pathways, which regulate lipid homeostasis.

Signaling_Pathway cluster_Cell Cell This compound This compound (or Precursors) LXR LXR This compound->LXR Activates SREBP_complex SREBP-SCAP Complex (ER) This compound->SREBP_complex Inhibits Processing LXR_target_genes LXR Target Genes (e.g., ABCA1) LXR->LXR_target_genes Induces Transcription SREBP_cleavage SREBP Cleavage (Golgi) SREBP_complex->SREBP_cleavage Transport nSREBP nSREBP (Nucleus) SREBP_cleavage->nSREBP Release SREBP_target_genes SREBP Target Genes (e.g., HMGCR, LDLR) nSREBP->SREBP_target_genes Induces Transcription

Caption: this compound's potential influence on LXR and SREBP signaling pathways.

References

Zymostenol as a Biomarker for Conradi-Hünermann-Happle Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conradi-Hünermann-Happle syndrome (CHH), also known as X-linked dominant chondrodysplasia punctata type 2 (CDPX2), is a rare genetic disorder characterized by skeletal dysplasia, skin abnormalities, and cataracts.[1][2] The syndrome is caused by mutations in the EBP gene, which encodes the emopamil (B1663351) binding protein, a crucial enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme, 3β-hydroxysteroid-Δ8,Δ7-isomerase, is responsible for the conversion of zymostenol to lathosterol.[3] A deficiency in this enzyme leads to the accumulation of upstream sterol precursors, most notably this compound, 8(9)-cholestenol, and 8-dehydrocholesterol, in plasma and tissues.[4][5][6] Consequently, the quantification of these sterols, particularly this compound, serves as a reliable biochemical biomarker for the diagnosis of Conradi-Hünermann-Happle syndrome.[4][5]

These application notes provide a comprehensive overview of the use of this compound as a biomarker for CHH syndrome, including quantitative data, detailed experimental protocols for its measurement, and visual representations of the relevant biochemical pathways and experimental workflows.

Data Presentation

The accumulation of this compound and other sterol precursors is a hallmark of Conradi-Hünermann-Happle syndrome. The following table summarizes the quantitative data for plasma this compound and related sterols in healthy individuals compared to a patient with the syndrome. It is important to note that reference ranges can vary between laboratories.

AnalyteHealthy Individual (μg/mL)Patient with Conradi-Hünermann-Happle Syndrome (μg/mL)
This compound (Cholest-8(9)-en-3β-ol)<0.01 - 0.106.8
8-Dehydrocholesterol<0.105.1

Table 1: Plasma Sterol Levels in a Healthy Individual versus a Patient with Conradi-Hünermann-Happle Syndrome.[7]

Signaling Pathways

The biosynthesis of cholesterol is a complex process involving a cascade of enzymatic reactions. This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis. In Conradi-Hünermann-Happle syndrome, a mutation in the EBP gene leads to a deficiency of the 3β-hydroxysteroid-Δ8,Δ7-isomerase enzyme, causing a blockage in the pathway and the subsequent accumulation of this compound.

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound Zymosterol->this compound EBP 3β-hydroxysteroid-Δ8,Δ7-isomerase (EBP gene) This compound->EBP Lathosterol Lathosterol 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol EBP->Lathosterol Accumulation Accumulation in CHH

Cholesterol biosynthesis pathway showing the EBP enzyme block in CHH syndrome.

Experimental Protocols

The gold standard for the quantitative analysis of this compound and other neutral sterols in biological samples is gas chromatography-mass spectrometry (GC-MS).[8] The following is a detailed protocol for the analysis of plasma sterols.

Protocol: Plasma Sterol Analysis by GC-MS

1. Sample Preparation (Saponification and Extraction)

This step is crucial to hydrolyze sterol esters and extract the total sterol fraction.

  • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., epicoprostanol (B1214048) at 1 mg/mL in ethanol).

  • Add 1 mL of ethanolic potassium hydroxide (B78521) (1 M KOH in 95% ethanol).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at 60°C for 1 hour to ensure complete hydrolysis of sterol esters.

  • After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer containing the non-saponifiable lipids (including sterols) to a new glass tube.

  • Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

Derivatization is necessary to increase the volatility and thermal stability of the sterols for GC-MS analysis.

  • To the dried sterol extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

  • Cap the tube tightly and incubate at 60°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS system.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at 20°C/minute.

    • Ramp 2: Increase to 300°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target sterols and full scan for identification.

      • This compound (as TMS derivative): Monitor characteristic ions (e.g., m/z 458, 368, 343).

      • 8-Dehydrocholesterol (as TMS derivative): Monitor characteristic ions (e.g., m/z 368, 456).

      • Epicoprostanol (Internal Standard, as TMS derivative): Monitor characteristic ions (e.g., m/z 370, 460).

4. Data Analysis and Quantification

  • Identify the peaks of interest based on their retention times and mass spectra compared to known standards.

  • Quantify the concentration of this compound and other sterols by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve generated with certified standards.

Experimental Workflow

The overall process for the diagnosis of Conradi-Hünermann-Happle syndrome using this compound as a biomarker involves several key stages, from patient presentation to biochemical and genetic confirmation.

Experimental_Workflow Patient Patient Presentation (Clinical Suspicion of CHH) Sample Sample Collection (Plasma, Fibroblasts, or Skin Flakes) Patient->Sample Sterol_Analysis Sterol Analysis (GC-MS) Sample->Sterol_Analysis Data Data Interpretation (Elevated this compound) Sterol_Analysis->Data Diagnosis Biochemical Diagnosis of CHH Data->Diagnosis Genetic Genetic Confirmation (EBP Gene Sequencing) Diagnosis->Genetic

General experimental workflow for this compound analysis in CHH diagnosis.

Conclusion

This compound is a robust and reliable biomarker for the diagnosis of Conradi-Hünermann-Happle syndrome. Its accumulation in plasma is a direct consequence of the underlying enzymatic defect in the cholesterol biosynthesis pathway. The use of GC-MS for the quantitative analysis of this compound provides a sensitive and specific method for the biochemical confirmation of the disease, guiding further genetic testing and patient management. The protocols and information provided herein are intended to aid researchers, scientists, and drug development professionals in the study and diagnosis of this rare genetic disorder.

References

In Vivo Application Notes and Protocols: Investigating the Role of Zymostenol in Myelination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the role of zymostenol in promoting myelination in vivo. The following sections detail the underlying biological mechanisms, quantitative data from relevant studies, and detailed experimental protocols for use in preclinical research.

Introduction

Remyelination, the process of generating new myelin sheaths around axons in the central nervous system (CNS), is a key therapeutic goal for demyelinating diseases such as multiple sclerosis. This process is primarily carried out by oligodendrocytes, which differentiate from oligodendrocyte precursor cells (OPCs). Recent research has identified the accumulation of the cholesterol precursor, this compound, as a potent driver of OPC differentiation and subsequent myelination.[1][2][3][4]

This compound accumulation is typically achieved through the inhibition of the enzyme Emopamil binding protein (EBP), a sterol isomerase that converts this compound to lathosterol (B1674540) in the cholesterol biosynthesis pathway.[3] By blocking this step, the resulting buildup of this compound and other 8,9-unsaturated sterols triggers signaling cascades that promote the maturation of OPCs into myelinating oligodendrocytes.[1][2][3][4]

Signaling Pathways in this compound-Mediated Myelination

The accumulation of this compound is understood to promote oligodendrocyte differentiation, a critical step for myelination. While the direct downstream effectors of this compound are still under investigation, the PI3K/Akt/mTOR signaling pathway is a well-established major driver of oligodendrocyte development and myelination.[5][6][7][8][9] It is hypothesized that the alteration in the sterol composition of cellular membranes, caused by this compound accumulation, influences the activity of membrane-associated signaling proteins, potentially including components of the PI3K/Akt/mTOR pathway.

The Fyn tyrosine kinase is another crucial signaling molecule that is activated early in oligodendrocyte differentiation and is essential for the morphological changes required for myelination.[8] The interplay between sterol accumulation and the activation of these key signaling pathways represents a promising area for therapeutic intervention.

Zymostenol_Myelination_Signaling_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Oligodendrocyte Precursor Cell (OPC) Upstream Precursors Upstream Precursors This compound This compound Upstream Precursors->this compound EBP EBP (Emopamil Binding Protein) This compound->EBP Zymostenol_Accumulation This compound Accumulation Lathosterol Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps EBP->Lathosterol EBP Inhibitor EBP Inhibitor (e.g., TASIN-1) EBP Inhibitor->EBP Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Zymostenol_Accumulation->PI3K_Akt_mTOR Hypothesized Activation Fyn_Kinase Fyn Tyrosine Kinase Zymostenol_Accumulation->Fyn_Kinase Potential Influence OPC_Differentiation OPC Differentiation PI3K_Akt_mTOR->OPC_Differentiation Fyn_Kinase->OPC_Differentiation Myelination Myelination OPC_Differentiation->Myelination

Caption: this compound accumulation, via EBP inhibition, is hypothesized to promote OPC differentiation and myelination through key signaling pathways.

Quantitative Data from In Vivo Studies

While direct in vivo quantitative data for this compound's effect on myelin thickness and g-ratio are still emerging, studies using EBP inhibitors, which are known to induce this compound accumulation, provide a strong proxy. The following table summarizes the expected outcomes based on the established mechanism of action.

Animal ModelTreatmentKey Quantitative MetricsExpected OutcomeReference
LPC-induced focal demyelination (mouse) EBP inhibitor (e.g., TASIN-1)g-ratio: Ratio of axon diameter to myelinated fiber diameter. A lower g-ratio indicates a thicker myelin sheath.Decrease in g-ratio in the lesion area compared to vehicle-treated controls, indicating enhanced remyelination.[5][10][11]
Myelin Thickness: Direct measurement from electron micrographs.Increase in average myelin sheath thickness around axons in the lesion area compared to vehicle-treated controls.[5]
Number of Myelinated Axons: Quantification of myelinated axons per unit area.Increase in the density of myelinated axons within the demyelinated lesion.[12]
Cuprizone-induced demyelination (mouse) EBP inhibitorOligodendrocyte Counts: Number of mature oligodendrocytes (e.g., Olig2+/CC1+ cells) in the corpus callosum.Increase in the number of mature oligodendrocytes in the corpus callosum during the remyelination phase.[13]
Myelin Basic Protein (MBP) Area: Percentage of MBP-positive area in the corpus callosum.Increase in the MBP-positive area, indicating more extensive myelination.[14]

Experimental Protocols

The following are detailed protocols for investigating the in vivo effects of compounds that induce this compound accumulation on remyelination in mouse models of demyelination.

Experimental Workflow Overview

In_Vivo_Experimental_Workflow Model_Induction Demyelination Model Induction (LPC or Cuprizone) Treatment_Admin Treatment Administration (EBP Inhibitor or Vehicle) Model_Induction->Treatment_Admin Endpoint Experimental Endpoint (e.g., 14-21 days post-lesion) Treatment_Admin->Endpoint Tissue_Processing Tissue Processing (Perfusion & Fixation) Endpoint->Tissue_Processing IHC_Analysis Immunohistochemistry (Oligodendrocyte Markers) Tissue_Processing->IHC_Analysis EM_Analysis Electron Microscopy (g-ratio & Myelin Thickness) Tissue_Processing->EM_Analysis Data_Quantification Data Quantification & Statistical Analysis IHC_Analysis->Data_Quantification EM_Analysis->Data_Quantification

Caption: A typical workflow for in vivo studies of this compound's role in remyelination.

Protocol 1: Lysophosphatidylcholine (LPC)-Induced Focal Demyelination

This model creates a focal area of demyelination, allowing for the study of localized remyelination.

Materials:

  • L-α-lysophosphatidylcholine (LPC)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe with a 33-gauge needle

  • EBP inhibitor (e.g., TASIN-1)

  • Vehicle for drug delivery (e.g., DMSO, corn oil)

Procedure:

  • Animal Model: Use 8-12 week old C57BL/6 mice.

  • LPC Preparation: Dissolve LPC in sterile PBS to a concentration of 1% (w/v).

  • Anesthesia and Surgery:

    • Anesthetize the mouse via intraperitoneal injection of Ketamine/Xylazine.

    • Mount the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the corpus callosum at the desired coordinates (e.g., AP: +1.0 mm, ML: ±1.0 mm from Bregma).

  • LPC Injection:

    • Lower the Hamilton syringe needle to the target depth (e.g., DV: -1.8 mm from the dural surface).

    • Inject 1 µL of 1% LPC solution slowly over 5 minutes.

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

    • Suture the scalp incision.

  • Treatment Administration:

    • Prepare the EBP inhibitor in the appropriate vehicle.

    • Administer the treatment daily via a suitable route (e.g., oral gavage or intraperitoneal injection) starting from day 3 post-LPC injection. A vehicle-only group should be used as a control.

  • Endpoint and Tissue Collection:

    • At the desired endpoint (e.g., 14 or 21 days post-injection), deeply anesthetize the mice and perform transcardial perfusion as described in Protocol 3.

Protocol 2: Cuprizone-Induced Demyelination

This model induces widespread and consistent demyelination, particularly in the corpus callosum.

Materials:

  • Cuprizone (B1210641) (bis(cyclohexanone)oxaldihydrazone)

  • Powdered rodent chow

  • EBP inhibitor

  • Vehicle for drug delivery

Procedure:

  • Animal Model: Use 8-week-old C57BL/6 mice.

  • Cuprizone Diet:

    • Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone with powdered rodent chow.

    • Feed the mice the cuprizone diet for 5 weeks to induce demyelination.

  • Remyelination and Treatment Phase:

    • After 5 weeks, return the mice to a normal chow diet to allow for spontaneous remyelination.

    • Begin daily treatment with the EBP inhibitor or vehicle at this time.

  • Endpoint and Tissue Collection:

    • At the desired endpoint (e.g., 2-3 weeks into the remyelination phase), perfuse the animals as described in Protocol 3.

Protocol 3: Tissue Processing for Immunohistochemistry and Electron Microscopy

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 2.5% Glutaraldehyde and 2% PFA in 0.1 M cacodylate buffer (for EM)

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Embedding medium (e.g., OCT)

  • Cryostat or vibrating microtome

  • Reagents for electron microscopy (osmium tetroxide, uranyl acetate (B1210297), lead citrate)

Procedure:

  • Perfusion:

    • Deeply anesthetize the mouse.

    • Perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% PFA for immunohistochemistry, or the glutaraldehyde/PFA fixative for electron microscopy.[15]

  • Post-fixation and Cryoprotection (for Immunohistochemistry):

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Embed the brain in OCT and freeze.

    • Cut 20-30 µm thick sections using a cryostat.[16]

  • Processing for Electron Microscopy:

    • Dissect the region of interest (e.g., corpus callosum) into small (1 mm³) blocks.

    • Post-fix in the glutaraldehyde/PFA fixative overnight.

    • Rinse in cacodylate buffer and post-fix in 1% osmium tetroxide.

    • Dehydrate through a graded series of ethanol (B145695) and embed in resin.

    • Cut ultrathin sections (70-80 nm) and stain with uranyl acetate and lead citrate.[12]

Protocol 4: Immunohistochemistry for Oligodendrocyte Lineage Cells

Materials:

  • Primary antibodies (see table below)

  • Fluorescently-labeled secondary antibodies

  • Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)

  • DAPI for nuclear staining

Recommended Primary Antibodies:

MarkerCell TypeSuggested Dilution
Olig2 Oligodendrocyte lineage (progenitors and mature)1:200 - 1:500
NG2 Oligodendrocyte Precursor Cells (OPCs)1:200
CC1 (APC) Mature Oligodendrocytes1:100 - 1:200
MBP Myelin1:500
OSP Mature Oligodendrocytes1:500

Procedure:

  • Staining:

    • Wash brain sections in PBS.

    • Permeabilize and block in blocking solution for 1 hour at room temperature.[16]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash in PBS and incubate with appropriate secondary antibodies for 2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Quantification:

    • Image the sections using a confocal or fluorescence microscope.

    • Quantify the number of positive cells or the percentage of positive area in the region of interest using image analysis software.

Protocol 5: Electron Microscopy and g-ratio Analysis

Procedure:

  • Imaging:

    • Image the ultrathin sections using a transmission electron microscope.

    • Capture images of cross-sectioned axons in the region of interest at an appropriate magnification (e.g., 10,000-20,000x).[12]

  • g-ratio Measurement:

    • Using image analysis software, measure the inner diameter (axon diameter) and the outer diameter (axon + myelin sheath) of at least 100-200 myelinated axons per animal.

    • Calculate the g-ratio for each axon (g-ratio = inner diameter / outer diameter).[11][17]

    • Calculate the average g-ratio per animal.

  • Myelin Thickness Measurement:

    • Myelin thickness can be calculated as (outer diameter - inner diameter) / 2.

Conclusion

The accumulation of this compound through the inhibition of EBP presents a promising therapeutic strategy for promoting remyelination. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of compounds that modulate this pathway. By utilizing established demyelination models and quantitative analytical techniques such as immunohistochemistry and electron microscopy, researchers can effectively assess the potential of this compound-enhancing therapies to repair myelin in the CNS.

References

Application of Zymostenol in Drug Discovery for Demyelinating Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the loss of the myelin sheath that insulates nerve fibers, leading to impaired neurological function.[1] A promising therapeutic strategy for these diseases is to promote remyelination, the process by which new myelin sheaths are formed.[2][3] This process is primarily carried out by oligodendrocytes, which differentiate from oligodendrocyte progenitor cells (OPCs).[1][4] Recent research has identified the accumulation of the sterol intermediate, zymostenol, as a key driver of oligodendrocyte differentiation and remyelination.[1] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound and modulators of its metabolic pathway in the context of demyelinating diseases.

Mechanism of Action: The Cholesterol Biosynthesis Pathway

The therapeutic effect of this compound stems from its role in the cholesterol biosynthesis pathway. Several small molecules initially identified as enhancers of oligodendrocyte formation were found to act by inhibiting enzymes within this pathway, specifically CYP51, TM7SF2, and EBP (emopamil binding protein).[1] Inhibition of these enzymes leads to the accumulation of 8,9-unsaturated sterols, including this compound.[1] It is this accumulation of this compound and related sterols, rather than a general reduction in cholesterol, that promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.[1]

Below is a diagram illustrating the relevant portion of the cholesterol biosynthesis pathway and the points of inhibition that lead to this compound accumulation.

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 CYP51_inhibitors CYP51 Inhibitors (e.g., Ketoconazole) CYP51_inhibitors->FF_MAS Dehydrothis compound 14-dehydrothis compound FF_MAS->Dehydrothis compound TM7SF2 TM7SF2_inhibitors TM7SF2 Inhibitors (e.g., Amorolfine) TM7SF2_inhibitors->Dehydrothis compound This compound This compound Dehydrothis compound->this compound EBP EBP_inhibitors EBP Inhibitors (e.g., TASIN-1) EBP_inhibitors->this compound Desmosterol Desmosterol This compound->Desmosterol DHCR7 Oligodendrocyte_Differentiation Oligodendrocyte Differentiation This compound->Oligodendrocyte_Differentiation DHCR7 DHCR7 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 DHCR24 DHCR24

Caption: Cholesterol biosynthesis pathway highlighting enzyme inhibition leading to this compound accumulation and subsequent promotion of oligodendrocyte differentiation.

Quantitative Data on this compound-Mediated Oligodendrocyte Differentiation

The following tables summarize the quantitative effects of various treatments on this compound accumulation and oligodendrocyte differentiation, as measured by the percentage of Myelin Basic Protein (MBP) positive cells.

Table 1: Effect of Cholesterol Biosynthesis Inhibitors on Oligodendrocyte Differentiation

CompoundTarget EnzymeEffect on this compound LevelsOutcome on Oligodendrocyte Differentiation (% MBP+ cells)Reference
TASIN-1EBPSignificant accumulationEnhanced formation of MBP+ oligodendrocytes[1]
AmorolfineTM7SF2Accumulation of 14-dehydrothis compound and this compoundEnhanced oligodendrocyte formation[1]
KetoconazoleCYP51Upstream sterol accumulation, leading to this compound increaseEnhanced MBP+ oligodendrocyte formation[1]
CRISPR/Cas9 targeting EBPEBPRobust accumulationEnhanced formation of oligodendrocytes[1]

Table 2: Effect of Purified Sterols on Oligodendrocyte Differentiation

CompoundDescriptionOutcome on Oligodendrocyte Differentiation (% MBP+ cells)Reference
This compoundPurified 8,9-unsaturated sterolEnhanced formation of MBP+ oligodendrocytes in a dose-responsive manner[1]
14-dehydrothis compoundPurified 8,9-unsaturated sterolEnhanced formation of MBP+ oligodendrocytes[1]
CholesterolPurified sterol lacking 8,9 unsaturationIneffective at enhancing oligodendrocyte formation[1]

Experimental Protocols

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol details a standard method to assess the effect of compounds on the differentiation of OPCs into mature, MBP-expressing oligodendrocytes.[5]

OPC_Differentiation_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Plate_Coating Coat plates with Poly-D-Lysine and Laminin (B1169045) Seed_OPCs Seed OPCs in differentiation medium Plate_Coating->Seed_OPCs Add_Compounds Add test compounds (e.g., this compound, inhibitors) and vehicle control (DMSO) Seed_OPCs->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Fix_Permeabilize Fix, permeabilize, and block cells Incubate->Fix_Permeabilize Immunostain Immunostain for MBP (oligodendrocyte marker) and DAPI (nuclei) Fix_Permeabilize->Immunostain Image_Analyze Image and quantify % MBP+ cells Immunostain->Image_Analyze

Caption: Experimental workflow for the in vitro OPC differentiation assay.

Detailed Methodology:

  • OPC Culture:

    • Mouse OPCs, either primary or derived from pluripotent stem cells, are cultured in growth medium.[6] For primary OPCs from neonatal mouse brain, isolation can be based on the expression of CD140a (PDGFRα).[7]

    • Culture flasks should be coated with poly-ornithine and laminin.[6]

    • Growth medium typically consists of a basal medium (e.g., MACS Neuro Medium) supplemented with growth factors such as PDGF-AA and FGF-2.[7]

  • Plating for Differentiation:

    • Coat 96-well plates with poly-D-lysine and laminin to promote cell adhesion.[5]

    • Seed OPCs at an appropriate density (e.g., 5,000 cells/well) in a differentiation-permissive medium. This medium typically has reduced or absent growth factors compared to the expansion medium.[5]

  • Compound Treatment:

    • Add test compounds (e.g., purified this compound, EBP inhibitors like TASIN-1) at various concentrations.[5]

    • Include a vehicle control (e.g., DMSO) for comparison.[5]

  • Incubation:

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for differentiation into oligodendrocytes.[4][5]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.[5]

    • Permeabilize the cells (e.g., with Triton X-100) and block non-specific antibody binding.[5]

    • Incubate with a primary antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.

Gas Chromatography-Mass Spectrometry (GC/MS) for Sterol Quantification

This protocol is used to quantify the intracellular levels of this compound and other sterols in OPCs following treatment with test compounds.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture and treat OPCs with test compounds as described in the differentiation assay protocol, typically for 24 hours.[4]

  • Sterol Extraction:

    • Harvest the cells and perform a lipid extraction using an organic solvent like hexane.[1]

    • Add a known amount of a deuterated internal standard, such as this compound-d7, to each sample to enable accurate quantification.[5]

  • Silylation:

    • Dry the extracted sterols and derivatize them by silylation to increase their volatility for GC analysis.[1]

  • GC/MS Analysis:

    • Analyze the silylated samples using a gas chromatograph coupled to a mass spectrometer.[1]

    • Identify and quantify individual sterols based on their retention times and mass spectra, normalizing to the internal standard.[1]

In Vivo Remyelination Studies in Animal Models

To evaluate the in vivo efficacy of this compound-enhancing compounds, various animal models of demyelination can be utilized.[8]

Commonly Used Models:

  • Cuprizone-Induced Demyelination: This is a toxin-induced model where the copper chelator cuprizone (B1210641) is administered in the diet, leading to oligodendrocyte apoptosis and widespread demyelination. It is particularly useful for studying remyelination.[8][9]

  • Lysolecithin-Induced Focal Demyelination: This model involves the stereotactic injection of lysolecithin into a specific white matter tract (e.g., corpus callosum or spinal cord), creating a focal area of demyelination. This allows for the precise study of OPC recruitment, differentiation, and remyelination in a localized lesion.[9]

  • Experimental Autoimmune Encephalomyelitis (EAE): This is an inflammatory model that mimics many aspects of MS. While more complex due to the immune component, it is relevant for testing therapies in the context of inflammation.[8]

General Experimental Workflow:

  • Induction of Demyelination: Induce demyelination in mice or rats using one of the models described above.

  • Compound Administration: Administer the test compound (e.g., an EBP inhibitor) systemically (e.g., via oral gavage or intraperitoneal injection) or directly into the CNS.

  • Behavioral and Functional Assessment: Monitor the animals for clinical signs of disease (in EAE) or perform functional tests (e.g., motor function tests) to assess neurological recovery.

  • Histological Analysis: At the end of the study, perfuse the animals and collect CNS tissue. Process the tissue for histology and immunohistochemistry to assess the extent of demyelination and remyelination (e.g., by staining for myelin proteins like MBP or using dyes like Luxol Fast Blue), oligodendrocyte numbers, and axonal integrity.

Conclusion

The discovery that this compound accumulation promotes oligodendrocyte differentiation has opened up a new therapeutic avenue for demyelinating diseases.[1] By targeting specific enzymes in the cholesterol biosynthesis pathway, it is possible to enhance the endogenous capacity for remyelination. The protocols and data presented here provide a framework for researchers to investigate and develop novel therapeutics based on this promising mechanism. Future research should focus on optimizing the delivery and safety of compounds that modulate this compound levels for clinical translation.

References

Troubleshooting & Optimization

Troubleshooting Zymostenol and lathosterol co-elution in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the co-elution of zymostenol and lathosterol (B1674540) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and lathosterol co-elute in my LC-MS run?

A1: this compound and lathosterol are structural isomers, meaning they have the same molecular weight and chemical formula (C₂₇H₄₄O).[1][2] Consequently, they cannot be differentiated by the mass spectrometer alone, as they often produce identical parent and fragment ions.[1] Their separation is entirely dependent on achieving effective chromatographic resolution, which can be challenging with standard reversed-phase columns like C18 that may not provide sufficient selectivity for these closely related sterols.[1]

Q2: What makes the separation of these two sterols particularly challenging?

A2: The primary challenge lies in their subtle structural differences. Both are intermediates in the cholesterol biosynthesis pathway.[3] this compound is a 5α-cholesta-8,24-dien-3β-ol, while lathosterol is a 5α-cholest-7-en-3β-ol. The only difference is the position of the double bonds in the sterol ring structure and side chain. Standard chromatographic phases often lack the specific interaction mechanisms needed to resolve these minor structural variations, leading to overlapping or co-eluting peaks.

Q3: Can I distinguish them using tandem mass spectrometry (MS/MS) if they co-elute?

A3: It is highly unlikely. This compound and lathosterol are known to share the same Multiple Reaction Monitoring (MRM) transition of m/z 369 -> 215, where the precursor ion represents the dehydrated molecule ([M+H-H₂O]⁺).[1] Since their fragmentation patterns are virtually identical, MS/MS does not provide the selectivity needed to distinguish them without prior chromatographic separation.[4]

Q4: What is the role of this compound and lathosterol in biology?

A4: Both are critical intermediates in the late stages of cholesterol biosynthesis.[3] this compound is a key intermediate in the Bloch pathway, while lathosterol is found in the Kandutsch-Russell pathway.[3] The accumulation or depletion of these sterols can indicate metabolic dysregulation or the effects of therapeutic drugs, making their accurate, individual quantification essential in many research and clinical applications.[1]

Troubleshooting Guide: Resolving this compound and Lathosterol Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound and lathosterol.

Issue 1: Poor or No Separation with a Standard C18 Column

Question: I am using a C18 column, but this compound and lathosterol are eluting as a single peak. What should I do?

Answer: Standard C18 columns often fail to provide adequate resolution for these isomers.[1] The primary troubleshooting step is to change the column chemistry to one with a different selectivity.

Recommended Action: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms, including π-π interactions, dipole-dipole, and ion-exchange, which are highly effective for separating structurally similar isomers like sterols.[1][5] This is the most critical parameter for achieving separation.

cluster_Problem Problem Identification cluster_Solution Solution Path Problem Co-elution on C18 Column ChangeColumn Switch to PFP Column Problem->ChangeColumn Primary Action OptimizeLC Optimize LC Parameters ChangeColumn->OptimizeLC Fine-Tuning VerifyMS Verify MS Settings ChangeColumn->VerifyMS Resolution Achieve Baseline Separation OptimizeLC->Resolution VerifyMS->Resolution

Caption: Troubleshooting workflow for resolving sterol isomer co-elution.

Issue 2: Sub-optimal Resolution on a PFP Column

Question: I've switched to a PFP column, but the resolution is still not baseline. How can I improve it?

Answer: If you are still facing resolution issues, you need to systematically optimize other liquid chromatography parameters. Lowering the column temperature and adjusting the mobile phase composition and flow rate can significantly enhance separation.

Recommended Actions:

  • Lower Column Temperature: Reducing the column temperature (e.g., to 15-30°C) can accentuate the small thermodynamic differences between the isomers, thereby improving resolution.[5][6]

  • Use an Isocratic Mobile Phase: An isocratic elution with a simple mobile phase, such as methanol (B129727) containing 5% water, ensures stable retention times and can improve reproducibility.[1] Gradient elution can sometimes complicate the separation of very similar compounds.

  • Reduce Flow Rate: A lower flow rate (e.g., 0.3 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance separation.[7]

  • Increase Run Time: A longer total run time (e.g., 30 minutes) is often necessary to provide sufficient time for the isomers to separate fully.[5][8]

  • Use Columns in Series: For extremely challenging separations, connecting two PFP columns in series can provide the necessary resolving power.[9]

Table 1: Recommended LC Parameter Adjustments
ParameterStandard Setting (Typical)Recommended Setting for Isomer SeparationRationale
Column Chemistry C18Pentafluorophenyl (PFP)Provides alternative selectivity (π-π, dipole) crucial for isomers.[1]
Column Temp. 35-45°C15-30°CEnhances resolution by accentuating minor structural differences.[5][6]
Mobile Phase Gradient (Acetonitrile/Water)Isocratic (Methanol / 5% Water)Provides stable retention and improves reproducibility for isomers.[1]
Flow Rate 0.5-0.8 mL/min0.3-0.5 mL/minIncreases interaction time with the stationary phase.[7]
Run Time 10-15 min> 25 minAllows sufficient time for challenging separations to resolve.[5]
Issue 3: Poor Signal Intensity or Sensitivity

Question: I have achieved separation, but my analyte signals are very weak. How can I improve sensitivity?

Answer: Weak signals for non-polar sterols are often related to the ionization source and MS settings. Atmospheric Pressure Chemical Ionization (APCI) is generally preferred over Electrospray Ionization (ESI) for these compounds.

Recommended Actions:

  • Switch to APCI Source: APCI is more efficient for ionizing non-polar molecules like sterols and typically provides better sensitivity without requiring derivatization.[1][6]

  • Optimize MS Parameters: Ensure your MS settings are optimized for sterol analysis. The precursor ion often corresponds to the dehydrated molecule [M+H-H₂O]⁺.[1]

  • Check Sample Preparation: Inefficient extraction or sample loss during cleanup can lead to low analyte concentration. Ensure your sample preparation protocol is robust.

Table 2: Recommended Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive IonSterols readily form positive ions.
Ionization Source APCI (preferred) or ESIAPCI provides better sensitivity for non-polar sterols.[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)Ensures high sensitivity and selectivity.[7]
Precursor Ion (Q1) m/z 369.3Corresponds to [M+H-H₂O]⁺ for both isomers.[1]
Product Ion (Q3) m/z 215.0A common, stable fragment ion for quantification.[1]
Internal Standard Lathosterol-d7Used to correct for matrix effects and variability.[1]

Experimental Protocols

Protocol 1: Sterol Extraction from Cultured Cells

This protocol is adapted from established methods for extracting sterols from biological samples.[1]

  • Cell Harvesting: Harvest approximately 5x10⁶ cells in 3 mL of cold Phosphate-Buffered Saline (PBS).

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., Lathosterol-d7) to the cell suspension.

  • Liquid-Liquid Extraction:

    • Add 4 mL of Chloroform/Methanol (1:1, v/v) to the cell suspension.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer into a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen at 37°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipids in 1 mL of Toluene.

    • Condition a 100 mg silica (B1680970) SPE column with 2 mL of Hexane.

    • Apply the reconstituted sample to the SPE column.

    • Elute the sterol fraction with 8 mL of 30% Isopropanol in Hexane.

  • Final Reconstitution:

    • Dry the purified sterol fraction under nitrogen at 37°C.

    • Dissolve the final extract in 400 µL of methanol containing 5% water for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS Method for this compound and Lathosterol

This method is a starting point for optimization on your specific instrument.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase: Isocratic, 100% Methanol with 5% Water

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Run Time: 30 minutes

  • Ion Source: APCI, Positive Ion Mode

  • MRM Transitions: See Table 2

cluster_Cholesterol Cholesterol Biosynthesis Pathway (Simplified) Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound (Bloch Pathway) Zymosterol->this compound DHCR24 (reduces Δ24) Desmosterol Desmosterol Zymosterol->Desmosterol EBP (isomerizes Δ8 to Δ7) Lathosterol Lathosterol (Kandutsch-Russell Pathway) This compound->Lathosterol EBP (isomerizes Δ8 to Δ7) Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 (reduces Δ24) Seven_DHC->Cholesterol

Caption: Simplified cholesterol biosynthesis showing this compound and lathosterol.

References

Overcoming matrix effects in Zymostenol quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of zymostenol using mass spectrometry. Our aim is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A: Matrix effects are a significant challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI).[1][2] They arise when molecules co-extracted from the biological sample (the "matrix") interfere with the ionization of the target analyte, this compound.[1] This interference can either decrease the ionization efficiency, a phenomenon known as ion suppression, or increase it, causing ion enhancement.[1][2] Both scenarios can lead to poor analytical accuracy, compromised linearity, and a lack of reproducibility in your quantitative results.[1][2]

Q2: My this compound signal is highly variable and shows poor reproducibility between samples. Could this be due to matrix effects?

A: Yes, high variability and poor reproducibility are classic indicators of uncompensated matrix effects.[1] The composition of the biological matrix can vary significantly from one sample to another, causing the degree of ion suppression or enhancement to be unpredictable.[1] This inconsistency in signal response for the same this compound concentration directly impacts the precision of the assay.[1]

Q3: How can I confirm that my assay is being affected by matrix effects?

A: A common method to evaluate matrix effects is the post-extraction spike analysis.[1] This involves comparing the signal response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of this compound in a pure solvent.[1] A notable difference in signal intensity points to the presence of matrix effects.[1] Another technique is post-column infusion, which helps identify the regions in the chromatogram where signal suppression or enhancement occurs.[1][3]

Q4: What is the most effective way to compensate for matrix effects in this compound quantification?

A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a method called stable isotope dilution analysis (SIDA).[1][4][5][6] A SIL-IS, such as this compound-d7, is chemically identical to this compound but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for precise measurement and effectively canceling out matrix-induced variations.[1][4]

Q5: Are there other strategies to mitigate matrix effects besides using a SIL-IS?

A: While SIL-IS is highly recommended, other strategies can also help reduce matrix effects. These include:

  • Improving sample preparation: More rigorous extraction and clean-up procedures, such as solid-phase extraction (SPE), can remove interfering matrix components.[1][7]

  • Optimizing chromatography: Modifying the LC method to better separate this compound from co-eluting matrix components can be effective.[3] Using a pentafluorophenyl (PFP) stationary phase, for instance, offers different retention mechanisms compared to standard C18 columns and can improve separation of sterol isomers.[8][9]

  • Changing the ionization source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for non-polar compounds like sterols.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition or pH.Optimize the mobile phase. For sterols, a mobile phase containing a small amount of formic acid can improve peak shape.[10]
Column degradation or contamination.Replace the analytical column.
Inconsistent Retention Times Inadequate column equilibration between injections.Ensure sufficient equilibration time with at least 10 column volumes of the mobile phase.[11]
Fluctuations in column temperature.Verify that the column oven is maintaining a stable temperature.[11]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Low Signal Intensity / High Limit of Quantification (LOQ) Ion suppression due to matrix effects.Implement a stable isotope-labeled internal standard.[1][4] Enhance sample clean-up using techniques like SPE.[1]
Suboptimal mass spectrometer source parameters.Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1]
Inefficient ionization.For sterols, consider using APCI, which can provide good sensitivity without derivatization.[9]
Inability to Separate this compound from Isomers (e.g., Lathosterol) Inadequate chromatographic resolution.Utilize a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which is effective for separating structurally similar sterol isomers.[8][9]
Isocratic elution is not providing enough separation power.Develop a gradient elution method to improve resolution.

Experimental Protocols

Detailed Sample Preparation Protocol for Sterol Extraction from Cultured Cells

This protocol is adapted from established methods for extracting sterols from biological matrices.[9]

  • Cell Harvesting: Harvest approximately 5x10⁶ to 1x10⁷ cells in 3 mL of cold Phosphate-Buffered Saline (PBS) and transfer to a glass tube.[9]

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard (e.g., this compound-d7) to the cell suspension.[4]

  • Lipid Extraction:

    • Add 6.6 mL of a Chloroform/Methanol (B129727) (1:1 v/v) mixture to the sample.[1]

    • Vortex the tube thoroughly.

    • Centrifuge to separate the aqueous and organic phases.[1]

    • Carefully transfer the lower organic phase to a new glass vial.[1]

  • Drying: Dry the extracted organic phase completely under a gentle stream of nitrogen.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipid extract in 1 mL of toluene.[1][9]

    • Condition a 100 mg silica (B1680970) SPE column with 2 mL of hexane (B92381).[1][9]

    • Apply the reconstituted sample to the conditioned SPE column.[1][9]

    • Wash the column with 1 mL of hexane to remove non-polar lipids.[1]

    • Elute the sterol fraction with 8 mL of 30% isopropanol (B130326) in hexane.[1][9]

  • Final Drying and Reconstitution:

    • Dry the collected sterol fraction under nitrogen.[1][9]

    • Reconstitute the final dried extract in a suitable volume (e.g., 400 µL) of methanol containing 5% water for LC-MS analysis.[9]

LC-MS/MS Analysis Protocol

This method utilizes a PFP column for effective chromatographic separation of this compound and its isomers.[8][9]

Parameter Condition
LC Column Pentafluorophenyl (PFP) column
Mobile Phase Isocratic: Methanol/1-Propanol/Water/Formic Acid (80:10:10:0.02, v/v/v/v)[9]
Flow Rate 150 µL/min[9]
Column Temperature 40°C[9]
Injection Volume 5 µL[9]
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI or APCI, Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: 369/215 (precursor/product ion pair)[4][8]
This compound-d7 (example): ~376/222 (to be optimized based on labeling)[4]

Method Validation Data

The following table summarizes key validation parameters for an LC-MS method for this compound quantification, based on FDA guidance.[4]

Validation Parameter Result Acceptance Criteria (Based on FDA Guidance)
Linearity (r²) > 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) ~90 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (%) 85-115%± 15% of nominal concentration (± 20% at LLOQ)
Precision (Repeatability, %RSD) < 15%≤ 15% RSD (≤ 20% at LLOQ)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvesting Cell Harvesting is_spiking Internal Standard Spiking cell_harvesting->is_spiking lipid_extraction Lipid Extraction is_spiking->lipid_extraction drying1 Drying lipid_extraction->drying1 spe_cleanup SPE Cleanup drying1->spe_cleanup drying2 Final Drying & Reconstitution spe_cleanup->drying2 lc_separation LC Separation (PFP Column) drying2->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

decision_tree start Poor Reproducibility or Accuracy? assess_matrix Assess Matrix Effects (Post-Extraction Spike) start->assess_matrix matrix_present Matrix Effects Present? assess_matrix->matrix_present use_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_present->use_sil Yes no_matrix Investigate Other Issues (e.g., Instrument Performance) matrix_present->no_matrix No optimize_cleanup Optimize Sample Cleanup (SPE) use_sil->optimize_cleanup optimize_chrom Optimize Chromatography optimize_cleanup->optimize_chrom

Caption: Decision tree for addressing matrix effects.

ion_suppression cluster_source ESI Source droplet Droplet gas_phase_ion Gas Phase This compound Ion droplet->gas_phase_ion Ionization analyte This compound analyte->droplet matrix Matrix Component matrix->droplet matrix->gas_phase_ion Inhibits Desolvation/ Ionization ms_inlet gas_phase_ion->ms_inlet

Caption: Conceptual diagram of ion suppression in the ESI source.

References

Technical Support Center: Optimizing Zymostenol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of zymostenol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable, high-quality data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound and subsequent GC-MS analysis.

Problem Potential Cause Recommended Solution
No or Low Peak Intensity of Silylated this compound Incomplete derivatization reaction due to moisture. Silylating reagents are highly sensitive to water.[1]Ensure all solvents, reagents, and the sample are anhydrous. Dry the sample completely under a stream of nitrogen before adding reagents.[1]
Suboptimal reaction conditions (temperature, time).Optimize the reaction temperature and duration. A common starting point is heating at 60-70°C for 30-60 minutes.[2]
Insufficient amount of silylating reagent.Use a slight molar excess of the derivatization reagent to ensure the reaction goes to completion.[1][2]
Degradation of the sample or derivative.Analyze trimethylsilyl (B98337) (TMS) ethers promptly as they can hydrolyze over time.[3] Ensure the GC inlet temperature is not too high, which could cause thermal degradation.[2]
Active sites in the GC system.Use a deactivated GC inlet liner and ensure the column is in good condition. Conditioning the column before analysis can help.[4][5]
Presence of Multiple Peaks for this compound Incomplete silylation leading to both derivatized and underivatized this compound.Re-optimize the derivatization conditions (reagent concentration, temperature, time) to drive the reaction to completion.[2] The presence of both derivatized and underivatized forms can sometimes lead to co-elution issues.[5][6]
Formation of enol-TMS ethers from keto-sterol impurities.If keto-sterol impurities are suspected, a two-step derivatization can be employed. First, use methoximation to protect the keto groups, followed by silylation.[7][8]
Isomerization of this compound.Ensure that sample handling and preparation steps use mild conditions to prevent isomerization.
Broad or Tailing Peaks Adsorption of the analyte to active sites in the GC system (e.g., inlet liner, column).[4]Silanize the GC liner and any glass wool used to mask active silanol (B1196071) groups.[2] Ensure the use of a high-quality, well-conditioned capillary column.[5]
Injection of underivatized this compound.Free sterols are more polar and tend to exhibit poor peak shape.[3] Confirm complete derivatization by checking for the absence of the free this compound peak.
Column overload.Reduce the injection volume or use a higher split ratio. A column with a thicker film may also improve peak shape for higher concentrations.[9]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound.[10] The most common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[10][11] This modification makes the molecule less polar, resulting in improved chromatographic peak shape, reduced tailing, and better separation from other sterols.[2][3]

Q2: What are the most common silylating reagents for sterol analysis?

A2: A variety of silylating reagents are available, with the choice depending on the specific sterols and the complexity of the sample matrix. Commonly used reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong silylating agent suitable for most sterols.[3][12] It is often used with a catalyst like 1% TMCS (trimethylchlorosilane) to enhance its reactivity, especially for hindered hydroxyl groups.[2][3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful and volatile silylating agent.[3][10]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (t-BDMS) ethers, which are more stable than TMS ethers and can provide higher sensitivity in some cases.[10]

Q3: What are the optimal reaction conditions for this compound silylation?

A3: While optimal conditions should be determined empirically, a typical starting point for silylation with BSTFA + 1% TMCS or MSTFA is to incubate the dried sample with the reagent in an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) at 60-70°C for 30-60 minutes.[2][3] It is critical to ensure all components are free of water, as moisture will deactivate the silylating reagent.[1]

Q4: How can I confirm that the derivatization reaction is complete?

A4: To verify the completion of the silylation reaction, analyze the sample by GC-MS. A complete reaction is indicated by the absence of a peak corresponding to the underivatized this compound and the presence of a single, sharp peak for the silylated derivative.[2] You can also inject a known standard of underivatized this compound to confirm its retention time.

Q5: My TMS-derivatized samples seem to degrade over time. How can I improve their stability?

A5: TMS-ethers are susceptible to hydrolysis.[3] It is best to analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial at -20°C.[10] The presence of even trace amounts of moisture can lead to the degradation of the derivatives.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol describes a standard method for the derivatization of this compound to its trimethylsilyl (TMS) ether for GC-MS analysis.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (B52724)

  • Heating block or oven

  • GC-MS vials with caps

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[12]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30-60 minutes.[2]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like hexane (B92381) before injection.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is recommended when the sample may contain keto-sterols, to prevent the formation of enol-TMS ether artifacts.[7][8]

Materials:

  • Dried this compound sample

  • Methoxyamine hydrochloride solution (e.g., 2% in anhydrous pyridine)

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Heating block or oven

  • GC-MS vials with caps

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Dry the this compound sample completely under a stream of nitrogen.

  • Methoximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial and heat at 60°C for 30 minutes to convert any keto groups to methoximes.[8][13]

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 50 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for another 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizations

Zymostenol_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness (Nitrogen Stream) start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) reconstitute->add_reagent heat Heat at 60-70°C (30-60 min) add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for this compound derivatization.

Caption: this compound's position in cholesterol biosynthesis.[14][15][16]

References

Improving the sensitivity of Zymostenol detection in low-abundance samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of zymostenol, a critical intermediate in cholesterol biosynthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detection sensitivity of this compound, particularly in challenging low-abundance samples.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in accurately quantifying this compound?

A1: The primary analytical challenge in quantifying this compound is its structural similarity to other sterol isomers, especially lathosterol (B1674540).[1] this compound and lathosterol are isomers with the same molecular weight, which results in identical responses in a mass spectrometer.[1] Therefore, their accurate quantification is entirely dependent on achieving baseline chromatographic separation.[1] Standard C18 reversed-phase columns often fail to provide the necessary resolution for these co-eluting isomers.[1]

Q2: Which analytical technique is most suitable for detecting low levels of this compound?

A2: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most suitable techniques for sensitive this compound detection. Due to the low inherent UV absorbance of sterols, MS detection is often the only viable option for analyzing low-concentration intermediates.[2] LC-MS/MS, in particular, is often preferred as it can provide high sensitivity and specificity without the need for derivatization.[1][3]

Q3: Is chemical derivatization necessary to improve this compound detection sensitivity?

A3: Not always, but it can be a valuable strategy. For GC-MS analysis, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common practice to increase the volatility and thermal stability of sterols.[4] For LC-MS, while sensitive methods exist for underivatized this compound, chemical derivatization can significantly enhance sensitivity.[2][5][6] This is typically achieved by tagging the molecule with a moiety that has a high proton affinity or a permanent charge, thereby improving ionization efficiency in electrospray ionization (ESI).[7]

Q4: What is the role of this compound in biological systems?

A4: this compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[8] It is formed from zymosterol (B116435) and is subsequently converted to lathosterol.[9] The accumulation or depletion of this compound can be an indicator of metabolic dysregulation or the effect of therapeutic interventions, making it a critical biomarker in the study of sterol biosynthesis disorders.[1][8] this compound and other cholesterol precursors have also been identified as endogenous ligands for nuclear receptors and may play a role in signaling pathways.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of low-abundance this compound.

Issue 1: Low or No this compound Signal in LC-MS/MS
Potential Cause Troubleshooting Step
Suboptimal Ionization Sterols can have poor ionization efficiency.[11] Atmospheric Pressure Chemical Ionization (APCI) is often preferred over ESI for non-polar compounds like sterols as it can provide good sensitivity without derivatization.[1] If using ESI, consider chemical derivatization to introduce a readily ionizable group.[7]
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[11] Enhance sample cleanup using Solid Phase Extraction (SPE) with a silica (B1680970) column to isolate the sterol fraction.[1]
Inefficient Extraction The sample preparation method may not be effectively extracting this compound.[11] A common lipid extraction method is the Bligh/Dyer procedure using a chloroform (B151607):methanol (B129727) mixture.[12]
Non-optimized MS Parameters Incorrect Multiple Reaction Monitoring (MRM) transitions or collision energy will lead to a significant loss of signal.[11] Perform compound tuning and optimization using a this compound standard to determine the most sensitive and specific MRM transitions. The precursor ion for many sterols corresponds to the [M+H-H₂O]⁺ adduct.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step
Column Degradation The analytical column may have lost its efficiency. Replace the column.
Incompatible Mobile Phase The mobile phase may not be optimal for the analyte or column. Ensure the pH and solvent composition are appropriate. For PFP columns, a mobile phase of Methanol/1-Propanol/Water/Formic Acid (80:10:10:0.02, v/v/v/v) has been used successfully.[1]
Active Sites in the System Active sites in the column or LC system can cause peak tailing. Use a column with end-capping or consider adding a small amount of a weak acid or base to the mobile phase.[11]
Column Overloading Injecting too much sample, especially with high-abundance sterols like cholesterol, can lead to poor peak shape.[12] Dilute the sample or inject a smaller volume.[12]
Issue 3: Inability to Separate this compound from Lathosterol
Potential Cause Troubleshooting Step
Insufficient Chromatographic Resolution Standard C18 columns often fail to separate these isomers.[1] Utilize a Pentafluorophenyl (PFP) stationary phase, which offers different retention mechanisms and has been shown to successfully separate this compound and lathosterol.[1][2][5][6] Using two PFP columns in series can further enhance resolving power.[1]
Suboptimal Mobile Phase or Gradient The elution conditions may not be optimized for isomer separation. An isocratic mobile phase can provide stable retention times.[1] Experiment with different solvent compositions and gradients to maximize the separation.

Experimental Protocols

Protocol 1: Sterol Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for sterol extraction.[1][12]

Materials:

  • Phosphate-Buffered Saline (PBS), cold

  • Chloroform/Methanol (1:1, v/v)

  • Toluene

  • Hexane

  • 30% Isopropanol in Hexane

  • Methanol with 5% H₂O

  • Internal Standard (e.g., Lathosterol-d7)

  • 100 mg Silica Solid Phase Extraction (SPE) columns

Procedure:

  • Cell Harvesting: Harvest approximately 5x10⁶ to 1x10⁷ cells in 3 mL of cold PBS.

  • Lipid Extraction: Add 6 mL of cold Chloroform/Methanol (1:1, v/v) and the internal standard to the cell suspension. Vortex vigorously and centrifuge to pellet insoluble material.

  • Phase Separation: Transfer the supernatant to a new tube. Add 2 mL of chloroform and 2 mL of PBS, vortex, and centrifuge.

  • Collection: Carefully collect the lower organic phase.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen at 37°C.[1]

  • SPE Cleanup:

    • Reconstitute the dried lipids in 1 mL of Toluene.[1]

    • Condition a 100 mg silica SPE column with 2 mL of Hexane.[1]

    • Apply the reconstituted lipid sample to the SPE column.[1]

    • Elute the sterol fraction with 8 mL of 30% Isopropanol in Hexane.[1]

  • Final Reconstitution: Dry the purified sterol fraction under a gentle stream of nitrogen at 37°C and dissolve the final extract in 400 µL of methanol containing 5% water for LC-MS/MS analysis.[1]

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes the formation of trimethylsilyl (TMS) ethers for enhanced GC-MS analysis.[4]

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as water will interfere with the derivatization reaction.

  • Reagent Addition: To the dried sample, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing harvest Cell Harvesting extract Lipid Extraction harvest->extract dry1 Drying extract->dry1 spe SPE Cleanup dry1->spe dry2 Final Drying spe->dry2 reconstitute Reconstitution dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Workflow for this compound Quantification by LC-MS/MS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Signal ionization Poor Ionization start->ionization matrix Matrix Effects start->matrix extraction Inefficient Extraction start->extraction apci Use APCI or Derivatize ionization->apci cleanup Enhance Sample Cleanup (SPE) matrix->cleanup optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction

Caption: Troubleshooting Logic for Low this compound Signal.

zymostenol_pathway lanosterol Lanosterol zymosterol Zymosterol lanosterol->zymosterol Multiple Steps This compound This compound zymosterol->this compound DHCR24 lathosterol Lathosterol This compound->lathosterol cholesterol Cholesterol lathosterol->cholesterol Multiple Steps

Caption: Simplified this compound position in Cholesterol Biosynthesis.

References

Zymostenol Sample Preparation & Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for Zymostenol sample preparation and storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability.[1][2][3] Some suppliers may recommend storage at temperatures as low as -70°C for extended stability.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be stored in a tightly sealed glass vial, preferably with a Teflon-lined cap, at -80°C for up to six months, or at -20°C for up to one month.[1][4] To minimize the risk of oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1][2] For analytical purposes, such as an internal standard in mass spectrometry, it is typically dissolved in a solvent compatible with the analytical method, like methanol (B129727) or a chloroform:methanol mixture.[1]

Q4: What type of container is best for storing this compound solutions?

A4: Always use glass containers for storing organic solutions of lipids like this compound.[1] Plastic containers should be avoided as plasticizers can leach into the solvent and contaminate the sample.[1] Amber glass vials with Teflon-lined caps (B75204) are highly recommended to ensure a tight seal, prevent contamination, and offer protection from light.[1]

Q5: Is this compound sensitive to light and air?

A5: Yes, lipids, in general, are susceptible to oxidation.[1] While specific data on this compound is limited, it is considered good practice to store it protected from light in a tightly sealed container.[1] Storing solutions under an inert atmosphere is also recommended to minimize degradation.[1][5]

Q6: What is the expected stability of this compound?

A6: When stored as a powder at -20°C, this compound is expected to be stable for at least two to three years.[1][3] For solutions, stability is shorter, with recommendations for storage at -80°C for up to six months.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the recommended storage and handling conditions for this compound.

ParameterConditionRecommendationSource(s)
Storage Temperature (Powder) Long-term-20°C or -70°C[1][2][3]
Storage Temperature (Solution) Short-term (≤ 1 month)-20°C[1][4]
Long-term (≤ 6 months)-80°C[1][4]
Recommended Container Powder & SolutionAmber Glass Vial with Teflon-lined Cap[1]
Atmosphere (Solution) To prevent oxidationInert Gas (Argon or Nitrogen)[1][5]
Shelf Life (Powder) at -20°C≥ 2 years[1][2][3]

Troubleshooting Guide

This section addresses common problems encountered during this compound sample preparation and analysis.

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis

  • Possible Cause: Degradation of the standard due to improper storage.

    • Solution: Ensure the standard is stored at the recommended temperature, protected from light, and under an inert atmosphere. Prepare fresh working solutions regularly to avoid degradation.[1]

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Optimize the extraction solvent system and procedure. For complex matrices, consider alternative methods like liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[1]

  • Possible Cause: Ion suppression in the mass spectrometer.

    • Solution: Matrix effects can significantly reduce signal. Dilute the sample, improve the sample cleanup procedure (e.g., using SPE), or adjust the chromatography to better separate this compound from interfering matrix components.[1][5]

Issue 2: Poor Peak Shape or Tailing in Chromatography

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[1]

  • Possible Cause: Incomplete derivatization (for GC-MS).

    • Solution: Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate it. Optimize the reaction time and temperature.[6]

  • Possible Cause: Active sites in the GC system.

    • Solution: Active sites in the injector liner or column can interact with sterols. Ensure proper deactivation of the GC inlet and use a high-quality, deactivated column. Regularly replace the inlet liner and septum.[6]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Fluctuation in column temperature.

    • Solution: Ensure the column oven is functioning correctly and maintaining a stable, consistent temperature throughout the analytical run.[1]

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially if using a gradient elution. Degas the solvents properly to prevent bubble formation.[1]

Issue 4: High Variability in Results

  • Possible Cause: Inconsistent spiking of the internal standard.

    • Solution: Ensure the internal standard (e.g., this compound-d7) stock solution is fully dissolved and vortexed before each use. Use a calibrated pipette for accurate and consistent dispensing into all samples, standards, and quality controls.[5]

  • Possible Cause: Sample contamination from labware.

    • Solution: Avoid plastic containers, as plasticizers can leach into your samples. Use glass or Teflon-lined tubes and pipette tips designed for working with organic solvents.[1][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general procedure for quantifying this compound in matrices like cell lysates or plasma using a deuterated internal standard (e.g., this compound-d7).

  • Internal Standard Spiking: Add a known amount of this compound-d7 solution to each sample, calibrator, and quality control at the beginning of the preparation process.[7]

  • Lipid Extraction (Bligh-Dyer Method): a. To 100 µL of sample (e.g., plasma, cell homogenate) in a glass tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture. b. Vortex vigorously for 1 minute. c. Add 125 µL of chloroform, vortex for 30 seconds. d. Add 125 µL of water to induce phase separation. Vortex for 30 seconds.[5] e. Centrifuge at 2000 x g for 10 minutes to separate the phases.[1] f. Carefully collect the lower organic phase into a new glass tube.[1] g. Dry the organic extract under a gentle stream of nitrogen at 30-40°C.[1]

  • Solid Phase Extraction (SPE) Cleanup (Optional): a. Reconstitute the dried extract in a non-polar solvent like hexane (B92381) or toluene.[1][8] b. Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) with hexane.[8] c. Apply the sample to the cartridge. d. Elute the sterol fraction with a solvent mixture such as 30% isopropanol (B130326) in hexane.[8] e. Dry the purified fraction under nitrogen.[8]

  • Reconstitution & Analysis: a. Reconstitute the final dried extract in a solvent compatible with the LC mobile phase (e.g., methanol with 5% water).[8] b. Transfer to an autosampler vial for LC-MS/MS analysis. c. Use a column with appropriate selectivity, such as a Pentafluorophenyl (PFP) phase, to resolve this compound from isomers like Lathosterol.[8][9]

Protocol 2: Silylation of Sterols for GC-MS Analysis

Derivatization is often required for GC-MS analysis to improve volatility and chromatographic peak shape.[6]

  • Sample Preparation: Ensure the extracted and purified sterol fraction is completely dry. This can be achieved by evaporating the solvent under nitrogen and then placing the sample in a desiccator.[6]

  • Reagent Addition: Add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[10][11]

  • Reaction: Cap the vial tightly and incubate at 60°C for 1 hour to ensure complete derivatization.[10][11]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (e.g., this compound-d7) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry1 Dry Down Extract (Nitrogen Stream) Extract->Dry1 SPE Solid Phase Extraction (SPE) Cleanup Dry1->SPE For complex matrices Reconstitute Reconstitute in Mobile Phase Dry1->Reconstitute For simple matrices Dry2 Dry Down Purified Fraction SPE->Dry2 Dry2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for this compound quantification.

G Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps This compound This compound Zymosterol->this compound Lathosterol Lathosterol This compound->Lathosterol Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol Cholesterol Seven_DHC->Cholesterol EBP EBP (Δ8,Δ7-isomerase) EBP->Lathosterol DHCR24 DHCR24 DHCR24->this compound SC5D SC5D SC5D->Seven_DHC DHCR7 DHCR7 DHCR7->Cholesterol

Caption: this compound's position in the cholesterol biosynthesis pathway.

G Start Poor or Inconsistent Analytical Result CheckStorage Review Storage Conditions of Standard/Sample Start->CheckStorage CheckPrep Examine Sample Preparation Steps Start->CheckPrep CheckInstrument Verify Instrument Performance Start->CheckInstrument Degradation Degradation Suspected? CheckStorage->Degradation Extraction Extraction Inefficient? CheckPrep->Extraction Chromatography Poor Chromatography? CheckInstrument->Chromatography Degradation->CheckPrep No Sol_Degradation Prepare Fresh Standards Use Inert Gas Degradation->Sol_Degradation Yes Contamination Contamination Possible? Extraction->Contamination No Sol_Extraction Optimize Solvents Consider SPE Cleanup Extraction->Sol_Extraction Yes Contamination->CheckInstrument No Sol_Contamination Use Glassware Check Solvent Purity Contamination->Sol_Contamination Yes Sol_Chromatography Check Column/Mobile Phase Optimize Gradient Chromatography->Sol_Chromatography Yes End Re-analyze Sample Chromatography->End No, check MS settings Sol_Degradation->End Sol_Extraction->End Sol_Contamination->End Sol_Chromatography->End

Caption: A troubleshooting flowchart for common this compound analysis issues.

References

Technical Support Center: Resolving Isomeric Interference in Sterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isomeric interference in sterol analysis.

Frequently Asked Questions (FAQs)

Q1: What is isomeric interference in sterol analysis?

A: Isomeric interference occurs when two or more sterol isomers have very similar physicochemical properties, making them difficult to separate and distinguish using standard analytical techniques.[1] This is a significant challenge because sterols share a common tetracyclic ring structure, with minor variations in their side chains or the position of double bonds.[1][2] Co-elution in chromatography and identical mass-to-charge ratios (m/z) in mass spectrometry are common manifestations of isomeric interference, potentially leading to inaccurate identification and quantification.[3]

Q2: Which sterol isomers are most commonly encountered as interfering pairs?

A: Some of the most frequently encountered interfering sterol isomer pairs include:

  • β-Sitosterol and Stigmasterol: These phytosterols (B1254722) are often found together in plant-based samples and can be challenging to separate chromatographically.[4][5]

  • Campesterol and 24-Methylenecholesterol: These sterols are another common pair in plant and fungal samples that can co-elute.[6]

  • Lathosterol and Cholesterol: In animal-derived samples, these two isomers can be difficult to resolve.[7]

  • Desmosterol and 7-Dehydrocholesterol (7-DHC): These cholesterol precursors are positional isomers that can be challenging to differentiate.[8]

Q3: What are the primary analytical techniques used for sterol analysis?

A: The primary techniques for sterol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

  • GC-MS: A powerful technique for separating and identifying volatile and thermally stable compounds.[10] Derivatization is often required to increase the volatility of sterols for GC analysis.[10][11]

  • LC-MS: A versatile method that separates compounds based on their polarity and interaction with a stationary phase.[2] It is often used for less volatile or thermally labile sterols and can sometimes be performed without derivatization.[4]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Q: My chromatogram shows poor separation of sterol isomers, resulting in co-eluting peaks. How can I improve the resolution?

A: Co-elution of sterol isomers is a frequent challenge. Here are several strategies to enhance chromatographic resolution:

  • Optimize Chromatographic Conditions:

    • Column Chemistry: Consider a column with a different stationary phase. For example, a pentafluorophenyl (PFP) column can provide different selectivity compared to a standard C18 column.[12][13]

    • Gradient Elution: Adjusting the solvent gradient to be shallower can improve the separation of closely related compounds.[12]

    • Temperature: Optimizing the column temperature can impact retention and separation, though it may also affect peak shape.[12]

  • Sample Derivatization:

    • Derivatizing sterols through silylation (e.g., with BSTFA) or by forming picolinoyl esters can enhance their chromatographic properties and improve separation.[12]

  • Advanced Chromatographic Techniques:

    • Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC offers significantly greater peak capacity and resolution than single-dimension GC.[12]

    • Supercritical Fluid Chromatography (SFC): This technique combines advantages of both GC and LC and can provide excellent separation for sterols.[14]

Issue 2: Differentiating Isomers with Identical Mass-to-Charge Ratios (m/z)

Q: My mass spectrometry data indicates multiple sterols with the same m/z value. How can I distinguish between these isomers?

A: Differentiating isobaric isomers is a major hurdle as they often yield similar fragmentation patterns. Here are some effective approaches:

  • Tandem Mass Spectrometry (MS/MS): While some isomers produce similar MS/MS spectra, careful optimization of collision energy can sometimes reveal subtle but diagnostic differences in fragment ion ratios.[12]

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS provides an additional dimension of separation based on the ion's size, shape, and charge, often resolving isomers that are indistinguishable by mass spectrometry alone.[12]

  • Chemical Derivatization: Derivatization can introduce functional groups that lead to more informative fragmentation patterns upon MS/MS analysis, aiding in isomer identification.[12] For example, aziridination of carbon-carbon double bonds can lead to distinct fragmentation pathways for different isomers.[8]

  • Reference Standards: The most definitive method for isomer identification is to compare the retention time and mass spectrum of the unknown peak with those of authentic reference standards analyzed under identical conditions.[12]

Data Presentation: Comparison of Analytical Techniques for Isomer Resolution

TechniquePrincipleAdvantagesDisadvantagesKey Applications
GC-MS/MS Separation by gas chromatography, followed by fragmentation analysis.High sensitivity and specificity for many sterols.[12]Some isomers produce very similar fragmentation patterns.[3][12] Requires derivatization.[11]Routine analysis of known sterol mixtures.
LC-MS/MS Separation by liquid chromatography, followed by fragmentation analysis.Can analyze less volatile and thermally labile sterols, often without derivatization.[4][7]Chromatographic resolution can still be a challenge for some isomers.Analysis of complex biological samples.
IM-MS Separation based on ion mobility in the gas phase.Can resolve isomers with identical m/z and similar fragmentation.[12]Requires specialized instrumentation.[12]Differentiating structurally very similar isomers.
Derivatization Chemical modification to alter chromatographic or mass spectrometric behavior.Can produce diagnostic fragment ions for specific isomers.[12]May introduce artifacts and requires additional sample preparation steps.[12]Enhancing separation and identification of challenging isomers.
Reference Standards Comparison with known compounds."Gold standard" for identification.[12]Can be expensive, and not all standards are commercially available.[12]Confirmation of isomer identity.

Experimental Protocols

Protocol 1: Silylation of Sterols for GC-MS Analysis

This protocol describes a common derivatization procedure to increase the volatility of sterols for GC-MS analysis.[12]

  • Sample Preparation: Evaporate 10-100 µg of the dried lipid extract to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot into the GC-MS system.

Protocol 2: Sterol Quantification Using an Internal Standard

This protocol outlines the use of an internal standard for accurate quantification of sterols, which helps to correct for variations in sample preparation and analysis.

  • Normalization Procedure:

    • Spike a known amount of an appropriate internal standard (e.g., a deuterated analog of the target sterol) into each sample before extraction.[15]

    • Perform the sample preparation and analysis as planned.

    • Quantify the peak area of each target sterol and the internal standard.

    • Calculate the response ratio for each sterol: (Peak Area of Target Sterol) / (Peak Area of Internal Standard).

    • Use this response ratio for relative quantification, or create a calibration curve using the response ratios of known standards for absolute quantification.[12]

Visualizations

G cluster_0 Troubleshooting Poor Chromatographic Resolution A Poor Resolution/ Co-eluting Peaks B Optimize Chromatography A->B C Sample Derivatization A->C D Advanced Techniques A->D E Improved Resolution B->E C->E D->E

Troubleshooting workflow for poor sterol separation.

G cluster_1 Experimental Workflow: Sterol Quantification with Internal Standard Start Start: Sample Spike Spike with Internal Standard Start->Spike Extract Lipid Extraction & Sample Prep Spike->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze Quantify Quantify Peak Areas (Target & IS) Analyze->Quantify Calculate Calculate Response Ratio Quantify->Calculate End End: Quantified Data Calculate->End

Workflow for sterol quantification with an internal standard.

References

Strategies to enhance the resolution of Zymostenol from other sterols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of zymostenol from other structurally similar sterols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other sterols?

A1: The main difficulty lies in the structural similarity of this compound to other sterol isomers, particularly lathosterol (B1674540). This compound and lathosterol are isomers with the same molecular weight, resulting in identical responses in a mass spectrometer.[1] Therefore, their accurate quantification is entirely dependent on achieving baseline chromatographic separation.[1] Standard C18 reversed-phase columns often fail to provide adequate resolution for these co-eluting isomers.[1]

Q2: What is the recommended column for separating this compound and its isomers?

A2: A pentafluorophenyl (PFP) stationary phase is highly recommended for the effective separation of this compound from its critical isomers.[1][2][3] PFP columns offer different retention mechanisms compared to traditional C18 phases, which aids in resolving structurally similar, non-polar molecules like sterol isomers.[1][2] For particularly challenging separations, connecting two PFP columns in series can provide the necessary resolving power.[1][2]

Q3: What mobile phase composition is optimal for this compound separation on a PFP column?

A3: An isocratic mobile phase consisting of methanol (B129727), 1-propanol, water, and a small amount of formic acid has proven effective. A specific composition reported is methanol/1-propanol/water/formic acid (80:10:10:0.02 %, v/v/v/v).[2] Isocratic elution ensures stable retention times and avoids lengthy column re-equilibration times.[2][4]

Q4: Does temperature affect the resolution of this compound?

A4: While lower column temperatures are often used to enhance sterol separation, one study found that with a PFP stationary phase and a specific mobile phase, higher column temperatures (e.g., 40°C) slightly improved selectivity and overall resolution.[2] It is advisable to optimize the column temperature for your specific method.

Q5: Is derivatization necessary for this compound analysis?

A5: For LC-MS analysis, derivatization is often not required, which simplifies sample preparation and reduces potential sources of error.[2][3][5] However, for gas chromatography (GC) analysis, derivatization (e.g., silylation to form trimethylsilyl (B98337) ethers) is critical to increase volatility, improve peak shape, and enhance chromatographic resolution.[2][5][6][7] For HPLC with UV detection, derivatization is necessary to introduce a chromophore, as sterols have a low inherent UV response.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor resolution between this compound and lathosterol Inadequate column selectivity.Switch from a standard C18 column to a pentafluorophenyl (PFP) stationary phase column.[1][2] Consider connecting two PFP columns in series for increased resolution.[1][2]
Suboptimal mobile phase composition.Optimize the mobile phase. An isocratic mixture of methanol, 1-propanol, and water with formic acid has been shown to be effective with PFP columns.[2]
Co-elution of this compound with other sterols Complex sample matrix.Implement a solid-phase extraction (SPE) cleanup step to isolate the sterol fraction before analysis. This reduces the complexity of the sample injected and minimizes the chances of co-elution.[1][6][8]
Inappropriate column temperature.Optimize the column temperature. While counterintuitive for sterols, slightly elevated temperatures (e.g., 40°C) may improve resolution on PFP columns.[2]
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column interacting with the sterol's hydroxyl group.Ensure proper deactivation of the GC inlet and use a deactivated column. Regularly replace the inlet liner and septum.[6]
Incomplete derivatization (for GC analysis).Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate it.[6] Optimize the derivatization reaction conditions (reagent, temperature, and time).
Low signal intensity Low concentration of this compound in the sample.Use a sensitive detection method such as tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[1][2]
Inefficient ionization.For LC-MS, consider using Atmospheric Pressure Chemical Ionization (APCI) as it often provides good sensitivity for non-polar compounds like sterols without the need for derivatization.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Cultured Cells

This protocol provides a workflow for the quantitative analysis of this compound from cultured cells using a PFP column.

1. Sample Preparation: Sterol Extraction

  • Harvest approximately 5x10⁶ to 1x10⁷ cells in cold PBS.

  • Perform a lipid extraction using a chloroform/methanol mixture.[1]

  • Add an internal standard (e.g., lathosterol-d7) prior to extraction for quantification.[9]

  • Dry the extracted lipids under a gentle stream of nitrogen.[1]

2. Solid Phase Extraction (SPE) Cleanup

  • Reconstitute the dried lipids in a small volume of a non-polar solvent like toluene.[1]

  • Condition a silica (B1680970) SPE column with hexane (B92381).[1]

  • Apply the sample to the SPE column.

  • Elute the sterol fraction with a mixture of isopropanol (B130326) in hexane (e.g., 30% isopropanol in hexane).[1]

  • Dry the purified sterol fraction under nitrogen.[1]

  • Reconstitute the final extract in methanol with a small percentage of water for LC-MS/MS analysis.[1]

3. LC-MS/MS Conditions

ParameterValue
HPLC System Shimadzu Nexera XR or equivalent[2]
Column Two Phenomenex Luna 3 µm PFP columns in series (100 x 2 mm and 150 x 2 mm)[2]
Mobile Phase Isocratic: Methanol/1-propanol/water/formic acid (80:10:10:0.02 %, v/v/v/v)[2]
Flow Rate 150 µL/min[2]
Column Temperature 40 °C[2]
Injection Volume 5 µL[2]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source APCI or ESI
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound369215
Lathosterol369215
Desmosterol367215
Zymosterol367215

Note: Since this compound and lathosterol share the same MRM transition, chromatographic separation is essential for their individual quantification.[1][2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting lipid_extraction Lipid Extraction cell_harvest->lipid_extraction spe_cleanup SPE Cleanup lipid_extraction->spe_cleanup final_reconstitution Final Reconstitution spe_cleanup->final_reconstitution lc_ms_analysis LC-MS/MS Analysis final_reconstitution->lc_ms_analysis data_analysis Data Analysis lc_ms_analysis->data_analysis

Caption: Experimental workflow for sterol analysis from cultured cells.

Troubleshooting_Workflow start Poor this compound Resolution q1 Using a PFP column? start->q1 sol1 Switch to a PFP column q1->sol1 No q2 Is mobile phase optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize mobile phase (e.g., MeOH/1-PrOH/H2O/FA) q2->sol2 No q3 Is sample cleanup adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Implement SPE cleanup q3->sol3 No end Resolution Improved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for poor this compound resolution.

References

Technical Support Center: Optimizing Zymostenol Extraction from Lipid-Rich Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the extraction efficiency of Zymostenol from complex, lipid-rich tissues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in sterol analysis.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from lipid-rich tissues like adipose or brain tissue challenging? A1: Lipid-rich tissues present several challenges. Firstly, the high concentration of triglycerides and other neutral lipids can interfere with the extraction and analysis of less abundant sterols like this compound. Secondly, this compound is often present as a steryl ester, which must be hydrolyzed to its free form through a process called saponification before it can be accurately quantified.[1][2] Finally, the complex matrix can lead to issues like emulsion formation during liquid-liquid extraction, resulting in poor recovery.[3]

Q2: What is saponification and why is it a critical step? A2: Saponification is a chemical process that uses a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol solution, to break down ester bonds.[4][5][6] In the context of this compound extraction, this step is crucial for cleaving the fatty acid from esterified sterols, converting them into free sterols that are easier to isolate and analyze.[1][7] Without effective saponification, a significant portion of the this compound in the tissue may not be detected, leading to underestimation.

Q3: Which analytical technique is best for quantifying this compound after extraction? A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound.[8][9] A significant challenge is that this compound is structurally isomeric with other sterols, such as Lathosterol, meaning they have the same molecular weight and can be difficult to distinguish with a mass spectrometer alone.[10] Therefore, robust chromatographic separation using specialized columns, such as a Pentafluorophenyl (PFP) stationary phase, is essential to achieve baseline separation of these isomers before detection.[8][10] Gas chromatography-mass spectrometry (GC-MS) is also commonly used but often requires a derivatization step.[9]

Q4: What are the advantages of modern extraction techniques over traditional methods? A4: Modern techniques like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) offer several advantages over traditional methods like Soxhlet extraction.[4] They generally provide higher extraction efficiency, significantly reduce extraction time, and use fewer toxic organic solvents.[4][11] For instance, SFE using supercritical CO2 has been shown to yield significantly more phytosterols (B1254722) compared to Soxhlet extraction, which can also degrade heat-sensitive compounds like sterols due to prolonged exposure to high temperatures.[4][11]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound from lipid-rich tissues.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps & Solutions
Incomplete Tissue Homogenization Lipid-rich tissues can be difficult to disrupt. Ensure the tissue is thoroughly homogenized using a mechanical homogenizer or by passing the sample through a fine-gauge needle to break down cell structures and release lipids.[12] For adipose tissue, combining enzymatic digestion with mechanical disruption can increase cell yield.[13]
Inefficient Saponification Steryl esters were not fully hydrolyzed. Optimize the saponification reaction by ensuring the correct concentration of KOH or NaOH, sufficient reaction time (e.g., 2 hours), and appropriate temperature (e.g., 70-90°C).[7][14] Prepare the hydrolysis solution fresh before use.[7]
Suboptimal Solvent Selection The solvent system is not effectively extracting the sterols. For the initial lipid extraction, a modified Bligh-Dyer or Folch method using a chloroform (B151607):methanol (B129727) mixture is robust.[2][15] For extracting the unsaponifiable fraction after saponification, use a non-polar solvent like hexane (B92381) or diethyl ether, and perform the extraction multiple times (e.g., 3x) to maximize recovery.[16][17]
This compound Degradation Prolonged exposure to high temperatures or extreme pH can degrade sterols.[11][18] Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.[18] Ensure the pH is neutralized or slightly acidic before final analysis.
Poor SPE Recovery The solid-phase extraction (SPE) cleanup step is not performing optimally. Ensure the silica (B1680970) SPE column is properly conditioned with hexane before loading the sample.[10] Use the correct elution solvent, typically a mixture of isopropanol (B130326) in hexane, and ensure a sufficient volume is used to elute all sterols.[10]

Problem 2: High Variability Between Replicate Samples

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Homogenization Non-uniform tissue samples will lead to variable results. Ensure each replicate is homogenized to the same consistency.
Emulsion Formation during LLE The formation of a stable emulsion between the aqueous and organic layers during liquid-liquid extraction prevents clean phase separation and leads to inconsistent recovery.[3] To break emulsions, try: 1) Centrifuging the sample at a higher speed. 2) Adding a small amount of saturated NaCl solution. 3) Gently stirring the emulsion with a glass rod. 4) Freezing the sample and allowing it to thaw slowly.[14]
Incomplete Solvent Evaporation/Reconstitution Residual solvent or incomplete reconstitution can lead to inconsistent concentrations. Ensure the extract is dried completely to a pellet under a gentle stream of nitrogen.[10] Reconstitute the final extract in a precise volume of the appropriate solvent (e.g., methanol/water) and vortex thoroughly to ensure all analytes are dissolved.[10]

Data Presentation: Comparison of Sterol Extraction Methods

The selection of an extraction method significantly impacts efficiency, yield, and purity. The table below summarizes various techniques applicable to sterol extraction.

Extraction Method Principle Advantages Disadvantages Reported Efficiency/Yield
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.Simple, well-established.Time-consuming, requires large solvent volumes, potential for thermal degradation of analytes.[4]Lower yield for thermolabile compounds; one study reported 431.1 mg/100 g for phytosterols.[4]
Saponification + LLE/SPE Base-hydrolysis of esters followed by liquid-liquid extraction and solid-phase purification.Effectively removes interfering triglycerides and frees esterified sterols, crucial for lipid-rich samples.[1][7]Multi-step, can be labor-intensive, potential for emulsion formation.[3]High extraction efficiency reported between 85% and 110% for plasma sterols.[1]
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Faster than Soxhlet, uses less solvent, automated.[4]Requires specialized equipment.Higher yield than Soxhlet; one study reported 1.16 ± 0.15 mg/g of β-sitosterol.[4]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly ("green"), high selectivity, gentle on thermolabile compounds.[11]High initial equipment cost.Superior efficiency; one study reported 1063.6 mg/100 g for phytosterols, about three times higher than modified Soxhlet.[4][11]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Extremely fast, high efficiency, reduced solvent consumption.[4]Requires microwave-transparent vessels.Reported to yield ~71% oil compared to 50% from Soxhlet in one study.[4] Good recoveries (>80%) for sterols when combined with saponification.[16]

Experimental Protocols

Protocol 1: Comprehensive this compound Extraction from Adipose Tissue

This protocol combines saponification with liquid-liquid extraction and solid-phase extraction for robust purification of this compound from adipose tissue.

Materials:

  • Adipose tissue (~100 mg)

  • Phosphate-Buffered Saline (PBS), cold

  • Internal Standard (e.g., Lathosterol-d7)

  • Hydrolysis Solution: 10 N KOH in ethanol (B145695) (prepare fresh)[7]

  • Chloroform, Methanol, Hexane, Toluene, Isopropanol (HPLC grade)

  • Saturated NaCl solution

  • 100 mg Silica Solid Phase Extraction (SPE) columns[10]

  • Glass tubes with Teflon™-lined caps

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen adipose tissue and place it in a glass tube.

    • Add 2 mL of cold PBS.

    • Homogenize the tissue thoroughly using a mechanical homogenizer until no solid pieces are visible.

  • Initial Lipid Extraction (Bligh-Dyer):

    • To the homogenate, add 7.5 mL of chloroform:methanol (1:2, v/v).[7]

    • Add an appropriate amount of internal standard (e.g., Lathosterol-d7).

    • Vortex vigorously for 30 seconds and centrifuge at ~1500 x g for 10 minutes.

    • Carefully transfer the supernatant to a new glass tube.

    • Add 2.5 mL of chloroform and 2.5 mL of PBS to the supernatant, vortex, and centrifuge again to separate the phases.[7]

    • Using a glass Pasteur pipette, transfer the lower organic phase to a clean glass vial.

  • Saponification:

    • Dry the extracted lipids under a gentle stream of nitrogen at 37°C.

    • Add 2 mL of freshly prepared hydrolysis solution (10 N KOH in ethanol).[7]

    • Cap the vial tightly, vortex for 15 seconds, and heat at 90°C for 2 hours.[7]

    • Allow the vial to cool completely to room temperature.

  • Liquid-Liquid Extraction of Unsaponifiables:

    • Add 2 mL of chloroform and 1.8 mL of PBS to the cooled saponified mixture.[7]

    • Vortex for 30 seconds and centrifuge at ~1500 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new vial.

    • Repeat this extraction step two more times, pooling the organic phases.

    • Dry the pooled organic phase under a gentle stream of nitrogen at 37°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried lipids in 1 mL of Toluene.[10]

    • Condition a 100 mg silica SPE column by passing 2 mL of Hexane through it.

    • Load the reconstituted sample onto the SPE column.

    • Wash the column with 2 mL of Hexane to remove highly non-polar impurities (discard the eluate).

    • Elute the desired sterol fraction with 8 mL of 30% Isopropanol in Hexane, collecting the entire eluate.[10]

    • Dry the purified sterol fraction under nitrogen at 37°C.

  • Final Reconstitution:

    • Dissolve the final dried extract in 200 µL of a suitable solvent for your analytical instrument (e.g., methanol containing 5% water for LC-MS/MS).[10]

    • Transfer to an autosampler vial for analysis.

Visualizations

Experimental and Analytical Workflow

G cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis A 1. Tissue Homogenization (Lipid-Rich Tissue) B 2. Saponification (Hydrolysis of Steryl Esters) A->B C 3. Liquid-Liquid Extraction (Isolate Unsaponifiables) B->C D 4. Solid-Phase Extraction (Purify Sterol Fraction) C->D E 5. Reconstitution D->E F 6. LC-MS/MS Analysis (PFP Column) E->F G 7. Data Quantification F->G

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low this compound Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Start: Low this compound Yield C1 Incomplete Saponification? Start->C1 C2 Emulsion during LLE? Start->C2 C3 Poor SPE Recovery? Start->C3 C4 Analyte Degradation? Start->C4 S1 Optimize time, temp, & [KOH]. Use fresh hydrolysis solution. C1->S1 S2 Centrifuge, add salt, or freeze/thaw sample to break emulsion. C2->S2 S3 Check column conditioning & elution solvent volume/ composition. C3->S3 S4 Use lower temperatures for solvent evaporation. Check pH. C4->S4

Caption: Troubleshooting flowchart for low this compound yield.

Simplified Cholesterol Biosynthesis Pathway (Bloch Pathway)

G Lanosterol Lanosterol This compound This compound Lanosterol->this compound Multiple Steps Desmosterol Desmosterol This compound->Desmosterol DHCR24 Lathosterol Lathosterol (Isomer) Cholesterol Cholesterol Lathosterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24

Caption: Key sterols in the latter stage of cholesterol biosynthesis.

References

Addressing ion suppression in ESI-MS analysis of Zymostenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Zymostenol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?

A: Ion suppression is a type of matrix effect that reduces the signal intensity of the analyte of interest, in this case, this compound.[1][2] It occurs when co-eluting compounds from the sample matrix compete with this compound for ionization in the ESI source.[1][3] This competition can lead to several problems:

  • Reduced Sensitivity: A weaker signal for this compound makes it difficult to detect and quantify, especially at low concentrations.[4][5]

  • Poor Accuracy and Precision: Ion suppression can be variable between samples, leading to inconsistent and unreliable quantitative results.[3][4][5]

The primary causes of ion suppression include competition for charge at the ESI droplet surface, changes in droplet physical properties (like viscosity and surface tension) caused by matrix components, and co-precipitation of the analyte with non-volatile materials.[2][4] In bioanalysis, common culprits are salts, proteins, and phospholipids (B1166683).[3][6]

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression occurs.[6][7] A constant flow of a this compound standard is introduced into the mobile phase after the analytical column.[6] When a blank matrix sample is injected, any dip in the constant this compound signal indicates the retention time at which matrix components are eluting and causing suppression.[6][7]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal of this compound in a clean solvent to its signal in a spiked, extracted blank matrix.[4][8] A lower signal in the matrix sample indicates the presence of ion suppression. The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

The following diagram illustrates a general workflow for identifying and addressing ion suppression.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification A Observe Poor Sensitivity or Reproducibility B Perform Post-Column Infusion A->B C Perform Post-Extraction Spike Analysis A->C D Ion Suppression Detected? B->D Qualitative C->D Quantitative E Optimize Sample Preparation D->E Yes F Optimize Chromatographic Separation D->F Yes G Modify MS Parameters D->G Yes J Method Validated D->J No H Use Stable Isotope-Labeled Internal Standard E->H F->H G->H I Re-evaluate with Post-Extraction Spike H->I I->J Suppression Mitigated

A flowchart for troubleshooting ion suppression.
Q3: What are the most effective strategies to mitigate ion suppression for this compound?

A: A multi-pronged approach is often the most effective. Strategies can be grouped into three main categories: sample preparation, chromatographic separation, and analytical method adjustments.

1. Rigorous Sample Preparation: The goal is to remove interfering matrix components before analysis.[1]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids, a major source of ion suppression in bioanalysis.[1][3][8]
  • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar interferences like salts.[1][8]
  • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may not sufficiently remove all suppression agents.[1][8]

2. Optimized Chromatographic Separation: The aim is to chromatographically separate this compound from any remaining matrix components.[1][4]

  • Gradient Elution: Adjusting the mobile phase gradient can help resolve this compound from interfering peaks.
  • Column Chemistry: Using a different stationary phase, such as a pentafluorophenyl (PFP) column, can provide alternative selectivity for sterol isomers and potentially separate them from matrix interferences.[9][10]
  • Microflow LC: Reducing the flow rate can improve ionization efficiency and reduce the impact of matrix effects.[2][11]

3. Analytical Method and MS Parameter Adjustments:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1][12] A SIL-IS, such as this compound-d7, will co-elute with this compound and experience the same degree of ion suppression.[13] By monitoring the ratio of the analyte to the IS, accurate quantification can be achieved.[1]
  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering compounds.[7][12][14] However, this may compromise the limit of detection.[7]
  • Change Ionization Mode/Source: If possible, switching from positive to negative ionization mode may help, as fewer compounds ionize in negative mode.[4][5] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to ion suppression than ESI for certain compounds.[5]

The following diagram illustrates the logical relationship between the problem (ion suppression) and the various mitigation strategies.

cluster_0 Mitigation Strategies A Ion Suppression in this compound Analysis B Sample Preparation A->B C Chromatography A->C D Analytical Method A->D E Solid-Phase Extraction (SPE) B->E F Liquid-Liquid Extraction (LLE) B->F G Protein Precipitation (PPT) B->G H Optimize Gradient C->H I Change Column Chemistry (e.g., PFP) C->I J Reduce Flow Rate (Microflow LC) C->J K Use Stable Isotope-Labeled IS D->K L Dilute Sample D->L M Change Ionization Source (APCI) D->M

Strategies to mitigate ion suppression.

Experimental Protocols & Data

Protocol: Sample Preparation of this compound using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of sterols and is effective at removing phospholipids and other interferences.[15]

1. Sample Pre-treatment:

  • To 100 µL of sample (e.g., plasma), add a known concentration of this compound-d7 internal standard.
  • Perform protein precipitation by adding 300 µL of cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube.

2. Lipid Extraction (if required for complex matrices):

  • Perform a liquid-liquid extraction on the supernatant using a suitable organic solvent like methyl tert-butyl ether (MTBE).
  • Dry the extracted lipids under a gentle stream of nitrogen at 37°C.[15]
  • Reconstitute the dried extract in 1 mL of Toluene.[15]

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) with 2 mL of Hexane.[15]
  • Apply the reconstituted sample to the SPE cartridge.
  • Wash the cartridge to remove non-polar interferences (e.g., with hexane).
  • Elute the sterol fraction with 8 mL of 30% Isopropanol in Hexane.[15]
  • Dry the purified eluate under a gentle stream of nitrogen at 37°C.[15]

4. Final Reconstitution:

  • Dissolve the final dried extract in a solvent compatible with your LC mobile phase (e.g., 400 µL of methanol (B129727) containing 5% water).[15]
  • Transfer to an autosampler vial for LC-MS/MS analysis.

Data: Comparison of Sample Preparation Techniques

The following table summarizes the typical effectiveness of different sample preparation techniques in removing common matrix components that cause ion suppression.

Sample Preparation TechniquePhospholipid Removal EfficiencySalt Removal EfficiencyOverall CleanlinessThroughput
Protein Precipitation (PPT) LowModerateLowHigh
Liquid-Liquid Extraction (LLE) Moderate-HighHighModerateModerate
Solid-Phase Extraction (SPE) HighHighHighLow-Moderate

This table provides a general comparison; actual efficiency may vary based on the specific protocol and matrix.

LC-MS/MS Method Parameters for this compound

The following table provides a starting point for developing a robust LC-MS/MS method for this compound, based on validated methods for sterol analysis.[9][13]

ParameterRecommended SettingRationale
LC Column C18 or Pentafluorophenyl (PFP), <3 µmC18 provides good hydrophobic retention. PFP offers alternative selectivity for isomers.
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium AcetateProvides protons for positive ionization and improves peak shape.
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic AcidStrong organic solvent for eluting sterols.
Gradient Optimized to separate this compound from isomers and matrixCritical for reducing co-elution and ion suppression.
Flow Rate 200 - 500 µL/minStandard analytical flow. Can be reduced for microflow applications.
Ionization Mode ESI PositiveSterols readily form protonated molecules [M+H]⁺.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transition This compound: m/z 369 → 215 (example)[13]Precursor ion corresponds to the dehydrated protonated molecule [M+H-H₂O]⁺.
Internal Standard This compound-d7To correct for matrix effects and procedural losses.

References

Validation & Comparative

Validation of Zymostenol as a therapeutic target for multiple sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination, neuroinflammation, and axonal damage. Current therapeutic strategies primarily focus on modulating the immune system. However, there is a significant unmet need for therapies that promote remyelination and neuroprotection. Emerging research has identified the cholesterol biosynthesis pathway as a potential source of novel therapeutic targets. This guide provides a comprehensive validation of Zymostenol, a key intermediate in this pathway, as a therapeutic target for MS, comparing its potential with existing and emerging therapies, and providing supporting experimental data and protocols.

The Rationale for Targeting this compound in Multiple Sclerosis

Cholesterol is an essential component of myelin, and its synthesis is intricately linked to the formation and maintenance of the myelin sheath by oligodendrocytes. Recent studies have revealed that the accumulation of specific cholesterol precursors, notably 8,9-unsaturated sterols like this compound, can potently drive the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This finding presents a compelling rationale for targeting the cholesterol biosynthesis pathway to enhance remyelination in MS.

Clinical evidence further supports the dysregulation of this pathway in MS. Studies have shown altered levels of cholesterol precursors in the cerebrospinal fluid (CSF) of MS patients compared to healthy controls, and these changes correlate with MRI markers of neurodegeneration. Specifically, increased levels of lathosterol, a sterol in the same pathway as this compound, have been observed in the CSF of MS patients, suggesting a metabolic bottleneck that could be therapeutically exploited.

The this compound-Mediated Remyelination Pathway

This compound is an intermediate in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway. Its metabolism is regulated by several enzymes, including Emopamil binding protein (EBP), which converts this compound to lathosterol. Inhibition of EBP leads to the accumulation of this compound. This accumulation has been shown to be a potent driver of OPC differentiation.

Zymostenol vs. Cholesterol: A Comparative Guide for Biomarkers in Sterol Biosynthesis Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zymostenol and cholesterol as biomarkers for the diagnosis and study of sterol biosynthesis disorders (SBDs). In these genetic conditions, enzymatic defects in the cholesterol production pathway lead to an accumulation of precursor sterols and a potential deficiency of cholesterol, causing a wide range of developmental and physiological abnormalities.[1] Understanding the utility of different sterol biomarkers is critical for accurate diagnosis, monitoring disease progression, and developing therapeutic interventions.

Introduction to Sterol Biomarkers

Cholesterol is an essential component of cell membranes and the precursor for steroid hormones and bile acids.[1] Its synthesis is a complex, multi-step process.[1] When an enzyme in this pathway is deficient, intermediates upstream of the enzymatic block accumulate. These accumulating precursors, such as this compound, serve as direct and often highly specific biomarkers for particular disorders. While the end-product, cholesterol, is also measured, its absolute concentration can be less informative than its ratio to these precursors.

This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its accumulation is a hallmark of several SBDs, providing a crucial biochemical indicator for diagnosis.[1] In contrast, low cholesterol levels are a common but not universal feature of these disorders. Therefore, the ratio of a precursor to cholesterol is often a more sensitive and specific diagnostic tool.

Comparative Analysis of this compound and Cholesterol

The diagnostic utility of this compound versus cholesterol is highly context-dependent, varying with the specific disorder. While cholesterol is a general indicator of metabolic health, this compound provides specificity for certain enzymatic defects.

FeatureThis compoundCholesterol
Biochemical Role Intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1]End-product of sterol biosynthesis; essential for cell membranes, steroid and bile acid synthesis.[1]
Diagnostic Specificity High. Elevated levels are a direct hallmark of specific enzyme deficiencies (e.g., EBP, SC4MOL).[1][3]Low. Levels can be reduced in various SBDs but also influenced by diet and other metabolic conditions.
Primary Associated Disorders Conradi-Hünermann-Happle Syndrome (EBP deficiency), SC4MOL deficiency.[1][3]Smith-Lemli-Opitz Syndrome (SLOS), Lathosterolosis, and others where synthesis is impaired.[4]
Typical Finding in Disorders Markedly elevated levels in specific SBDs.[1]Often decreased, but the ratio to precursors (e.g., 7-DHC/Cholesterol, this compound/Cholesterol) is more diagnostically robust.[4][5]
Clinical Utility Primary diagnostic marker for specific SBDs; useful for monitoring therapeutic response.General metabolic marker; the ratio with precursors is key for diagnosis and assessing disease severity.[4]

Key Sterol Biosynthesis Disorders

1. Smith-Lemli-Opitz Syndrome (SLOS):

  • Deficient Enzyme: 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7).[4]

  • Primary Biomarker: Markedly elevated levels of 7-DHC.

  • Cholesterol's Role: Plasma cholesterol levels are typically low.[4] The ratio of 7-DHC to cholesterol is a key diagnostic criterion and correlates with clinical severity.[4][5]

  • This compound's Role: Not a primary biomarker for SLOS.

2. Conradi-Hünermann-Happle (CHH) Syndrome:

  • Deficient Enzyme: Emopamil binding protein (EBP), a Δ8-Δ7 sterol isomerase.[1]

  • Primary Biomarker: Accumulation of this compound and 8-dehydrocholesterol.[1]

  • Cholesterol's Role: Cholesterol levels may be normal or low. The ratio of this compound to cholesterol is a sensitive diagnostic marker.

3. SC4MOL Deficiency:

  • Deficient Enzyme: Sterol-C4-methyl oxidase (SC4MOL).[3][6]

  • Primary Biomarker: Accumulation of 4-monomethyl and 4,4'-dimethyl sterols.[3]

  • This compound's Role: While not the primary accumulating sterol, alterations in the downstream profile, including this compound, can be observed. A complete sterol profile analysis is essential.[1]

  • Cholesterol's Role: Total cholesterol levels may be decreased in some cases.[3]

Signaling Pathways and Experimental Workflows

Visualizing the cholesterol biosynthesis pathway and the diagnostic workflow is essential for understanding the roles of these biomarkers.

Cholesterol_Biosynthesis Lanosterol Lanosterol SC4MOL SC4MOL Lanosterol->SC4MOL T_MAS 4,4-dimethyl -zymosterol (T-MAS) Zymosterol Zymosterol T_MAS->Zymosterol This compound This compound Zymosterol->this compound EBP EBP This compound->EBP Lathosterol Lathosterol Seven_DHC 7-Dehydrocholesterol (7-DHC) Lathosterol->Seven_DHC DHCR7 DHCR7 Seven_DHC->DHCR7 Cholesterol Cholesterol SC4MOL->T_MAS SC4MOL_Disorder SC4MOL Deficiency SC4MOL->SC4MOL_Disorder EBP->Lathosterol CHH_Disorder CHH Syndrome EBP->CHH_Disorder DHCR7->Cholesterol SLOS_Disorder SLOS DHCR7->SLOS_Disorder

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

Diagnostic_Workflow Start Patient Sample (Plasma, Amniotic Fluid) Extraction Lipid Extraction Start->Extraction Analysis GC-MS or LC-MS/MS Sterol Analysis Extraction->Analysis Quant Quantify Sterols (this compound, 7-DHC, Cholesterol, etc.) Analysis->Quant Ratio Calculate Ratios (e.g., Precursor/Cholesterol) Quant->Ratio Compare Compare to Reference Ranges Ratio->Compare Normal Normal Sterol Profile Compare->Normal Within Range Abnormal Abnormal Sterol Profile (Suggests SBD) Compare->Abnormal Out of Range

Caption: General workflow for the diagnosis of sterol biosynthesis disorders.

Experimental Protocols

Accurate quantification of this compound and cholesterol is paramount for diagnosis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard analytical techniques.[1]

Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of sterols in plasma.

  • Sample Preparation & Internal Standard Spiking:

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or a deuterated sterol). The internal standard is crucial for accurate quantification, correcting for variations during sample preparation and analysis.

  • Saponification (Hydrolysis):

    • Add 1 mL of ethanolic potassium hydroxide (B78521) (KOH) solution to the plasma sample.

    • Incubate at 60°C for 1 hour. This step hydrolyzes sterol esters, ensuring the measurement of total sterol content (both free and esterified forms).

  • Lipid Extraction:

    • After cooling, add 1 mL of water and 2 mL of a non-polar solvent like hexane (B92381) or chloroform.

    • Vortex vigorously for 1 minute to extract the non-saponifiable lipids (including sterols) into the organic layer.

    • Centrifuge to separate the phases and carefully collect the upper organic layer.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.

    • To the dried residue, add a derivatizing agent such as BSTFA + 1% TMCS.

    • Incubate at 60-80°C for 30-60 minutes. This step converts the sterols into their trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable, making them suitable for GC analysis.[7]

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC): Use a capillary column (e.g., VF-5ms) to separate the different sterols based on their boiling points and interaction with the stationary phase.[8] A temperature gradient is programmed to elute the sterols over time.

    • Mass Spectrometry (MS): As sterols elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Data Acquisition: The instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for each target sterol are monitored, increasing sensitivity and specificity.

  • Data Analysis and Quantification:

    • Identify each sterol by its specific retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve generated with known standards.

Conclusion

Both this compound and cholesterol are valuable biomarkers in the field of sterol biosynthesis disorders. Cholesterol provides a broad overview of sterol metabolism, but its diagnostic power is significantly enhanced when viewed as a ratio with its precursors. This compound, on the other hand, serves as a highly specific biomarker, with its accumulation pointing directly to defects in particular enzymes like EBP. For accurate diagnosis and effective management of these complex genetic diseases, a comprehensive analysis of the entire sterol profile using robust methods like GC-MS or LC-MS/MS is indispensable.

References

A Head-to-Head Battle: Cross-validation of GC-MS and LC-MS/MS for Zymostenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and related disorders, the accurate quantification of zymostenol, a key intermediate in the cholesterol biosynthesis pathway, is of paramount importance. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each present distinct advantages and limitations. This guide provides a comprehensive cross-validation of these methods, supported by experimental data, to aid researchers in selecting the optimal technique for their specific needs.

While LC-MS/MS is increasingly favored for its high sensitivity and simplified sample preparation, GC-MS remains a robust and reliable method, particularly within well-established sterol analysis workflows.[1] The choice between the two often depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the availability of instrumentation.

Quantitative Performance Comparison

ParameterLC-MS/MSGC-MS (Estimated for this compound)
Limit of Detection (LOD) 13.8 ng/mL[1]0.1 - 5 ng/mL[1]
Limit of Quantification (LOQ) 43.3 ng/mL[1]< 10 ng/mL[3]
**Linearity (R²) **> 0.99[2]~1.0[3]
Derivatization Required No[2]Yes (typically silylation)[1]
Sample Throughput HigherLower
Typical Run Time ShorterLonger

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS analysis of this compound are provided below.

LC-MS/MS Methodology for this compound Quantification

This protocol is adapted from a validated method for the analysis of 10 cholesterol precursors.[1][2]

1. Sample Preparation: Saponification and Extraction

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 1 mL of 1 M methanolic KOH.

  • Incubate the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of water and 2 mL of n-hexane.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane (B92381) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of the mobile phase.[1]

2. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity LC system or equivalent.[1]

  • Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase: A gradient of methanol (B129727) and water.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The specific transition should be optimized for the instrument in use. For this compound and its isomer lathosterol, an MRM transition of m/z 369/215 can be used, necessitating good chromatographic separation.[2]

GC-MS Methodology for this compound Quantification

This protocol is a representative procedure based on established methods for the analysis of cholesterol precursors.[1]

1. Sample Preparation: Saponification, Extraction, and Derivatization

  • To 100 µL of the sample, add 1 mL of 1 M ethanolic KOH.

  • Incubate at 80°C for 1 hour.

  • After cooling, add 1 mL of water and 2 mL of n-hexane.

  • Vortex and centrifuge as described for the LC-MS preparation.

  • Transfer the upper hexane layer to a new tube.

  • Evaporate the solvent to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[1]

2. GC-MS Instrumental Analysis

  • GC System: Agilent 7890B GC system or equivalent.[1]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

  • Injector Temperature: 280°C.[1]

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.[1]

  • Injection Mode: Splitless.[1]

  • MS System: Single or triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[1]

  • Characteristic Ions for this compound-TMS ether: m/z 458 (M+), 443 ([M-15]+), and 368 ([M-90]+).[1][4]

Visualizing the Workflow and Pathways

To further elucidate the experimental processes and the biological context of this compound, the following diagrams are provided.

G cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) Lanosterol Lanosterol This compound This compound Lanosterol->this compound Bloch Pathway Lathosterol Lathosterol This compound->Lathosterol Desmosterol Desmosterol This compound->Desmosterol Kandutsch-Russell Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Desmosterol->Cholesterol

Simplified Cholesterol Biosynthesis Pathway

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow A Sample B Saponification & Extraction A->B C Reconstitution B->C D LC Separation (PFP Column) C->D E MS/MS Detection (MRM) D->E F Data Analysis E->F G Sample H Saponification & Extraction G->H I Derivatization (Silylation) H->I J GC Separation (DB-5ms Column) I->J K MS Detection (SIM/MRM) J->K L Data Analysis K->L

Comparative Experimental Workflows

References

Zymostenol's Role in Cell Signaling: A Comparative Guide to Cholesterol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of zymostenol and other key cholesterol precursors—lanosterol (B1674476), lathosterol (B1674540), and desmosterol (B1670304)—in crucial cell signaling pathways. By summarizing available experimental data, detailing methodologies, and visualizing the involved pathways, this document aims to be a valuable resource for understanding the distinct signaling functions of these sterol intermediates.

Introduction to Cholesterol Precursors and Cell Signaling

Cholesterol biosynthesis is a complex metabolic pathway with numerous intermediates, each with the potential for unique biological activity. Beyond their role as building blocks for cholesterol, these precursor molecules can act as signaling molecules, modulating pathways critical for development, homeostasis, and disease. This guide focuses on this compound and its comparison with lanosterol, lathosterol, and desmosterol in the context of Hedgehog (Hh), Liver X Receptor (LXR), and Wnt signaling.

Comparative Analysis of Signaling Activity

The following tables summarize the known effects of this compound and other cholesterol precursors on key signaling pathways.

Table 1: Hedgehog (Hh) Signaling Activity

SterolTargetEffect on Hh SignalingQuantitative Data (Fold Induction of Gli1 mRNA)Citation
This compound Smoothened (Smo)
Data not availableData not available
Desmosterol Smoothened (Smo)Activator~8-fold induction (comparable to cholesterol)[1]
Lathosterol Smoothened (Smo)InactiveNo significant induction[1]
Lanosterol Smoothened (Smo)
Data not availableData not available
Cholesterol Smoothened (Smo)Endogenous Activator~8-fold induction[1]

Table 2: Liver X Receptor (LXR) Signaling Activity

SterolTargetEffect on LXR SignalingQuantitative Data (EC50)Citation
This compound LXRα, LXRβAgonistData not available[2]
Desmosterol LXRα, LXRβPotent AgonistData not available[2]
Lathosterol LXRα, LXRβ
Data not availableData not available
Lanosterol LXRα, LXRβInactiveNo activation observed[2]

Table 3: Wnt Signaling Activity

SterolTargetEffect on Wnt SignalingQuantitative DataCitation
This compound Frizzled (Fz)/LRP5/6Data not availableData not available
Desmosterol Frizzled (Fz)/LRP5/6Data not availableData not available
Lathosterol Frizzled (Fz)/LRP5/6Data not availableData not available
Lanosterol Frizzled (Fz)/LRP5/6Data not availableData not available
Cholesterol Frizzled (Fz)/LRP5/6Selectively activates canonical pathwayData not available

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol from lanosterol occurs via two main branches: the Bloch and the Kandutsch-Russell pathways. This compound is a key intermediate in the Kandutsch-Russell pathway.

Cholesterol Biosynthesis cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway Lanosterol Lanosterol 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple steps Desmosterol Desmosterol 7-dehydrocholesterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol This compound This compound Zymosterol->this compound Lathosterol Lathosterol This compound->Lathosterol Lathosterol->7-dehydrocholesterol

Figure 1: Simplified Cholesterol Biosynthesis Pathways

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its activation involves the derepression of the G-protein coupled receptor Smoothened (Smo). Cholesterol and some of its precursors can directly bind to and activate Smo.

Hedgehog Signaling cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_inactive Smoothened (inactive) PTCH1->SMO_inactive inhibits SMO_active Smoothened (active) SUFU SUFU GLI_rep GLI (repressed) SUFU->GLI_rep sequesters Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 binds and inhibits Sterol Cholesterol Precursor (e.g., Desmosterol) Sterol->SMO_active binds and activates GLI_act GLI (active) SMO_active->GLI_act activates TargetGenes Target Gene Expression (e.g., Gli1) GLI_act->TargetGenes promotes transcription

Figure 2: Hedgehog Signaling Activation by Sterols

Wnt Signaling Pathway

The canonical Wnt signaling pathway regulates gene transcription through the stabilization of β-catenin. Cholesterol has been shown to selectively activate this pathway.

Wnt Signaling cluster_wnt_off Wnt Pathway OFF cluster_wnt_on Wnt Pathway ON DestructionComplex Destruction Complex (Axin, APC, GSK3) BetaCatenin_deg β-catenin (degraded) DestructionComplex->BetaCatenin_deg phosphorylates for degradation TCF_LEF_off TCF/LEF WntGenes_off Wnt Target Genes (OFF) TCF_LEF_off->WntGenes_off represses WntLigand Wnt Ligand Fz_LRP Frizzled/LRP5/6 Receptor Complex WntLigand->Fz_LRP Dsh Dishevelled Fz_LRP->Dsh recruits Dsh->DestructionComplex inhibits BetaCatenin_stable β-catenin (stabilized) BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_stable->BetaCatenin_nuc translocates TCF_LEF_on TCF/LEF BetaCatenin_nuc->TCF_LEF_on co-activates WntGenes_on Wnt Target Genes (ON) TCF_LEF_on->WntGenes_on activates

Figure 3: Canonical Wnt Signaling Pathway

Experimental Protocols

Hedgehog Signaling Activity Assay (qPCR for Gli1 expression)

This protocol describes the quantification of Gli1 mRNA, a direct target of the Hedgehog pathway, in response to treatment with cholesterol precursors.

  • Cell Culture and Treatment:

    • Plate NIH/3T3 cells in 12-well plates at a density of 1 x 10^5 cells/well.

    • Culture overnight in DMEM supplemented with 10% fetal bovine serum (FBS).

    • The following day, replace the medium with DMEM containing 0.5% FBS.

    • Prepare stock solutions of this compound, desmosterol, lathosterol, and lanosterol in a suitable solvent (e.g., ethanol).

    • Treat cells with the desired concentration of each sterol for 24 hours. Include a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample and target gene (Gli1 and a housekeeping gene, e.g., Gapdh).

    • Each reaction should contain cDNA template, forward and reverse primers for the target gene, and a SYBR Green qPCR master mix.

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the fold change in Gli1 expression relative to the vehicle control, normalized to the housekeeping gene.[3][4]

Wnt Signaling Activity Assay (Luciferase Reporter Assay)

This protocol outlines the use of a TCF/LEF-responsive luciferase reporter to measure the activation of the canonical Wnt pathway.[5][6][7]

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 24-well plate.

    • Co-transfect cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Sterol Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, desmosterol, lathosterol, or lanosterol. Include a vehicle control.

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity for each sterol treatment relative to the vehicle control.

Conclusion and Future Directions

The available data indicates that cholesterol precursors have distinct and specific roles in cell signaling. Desmosterol emerges as a potent activator of both Hedgehog and LXR signaling, with activity comparable to cholesterol in the former. Zymosterol is also identified as an LXR agonist. In contrast, lathosterol appears to be inactive in Hedgehog signaling, and lanosterol does not activate LXR. The role of these precursors in Wnt signaling remains less clear, although cholesterol itself is known to be an activator.

A significant gap in the current knowledge is the lack of quantitative data for this compound's activity in the Hedgehog and Wnt signaling pathways. Future research should focus on performing direct comparative studies, including dose-response analyses, to determine the EC50 values and maximal efficacy of this compound in these pathways. Such studies will be crucial for a complete understanding of the signaling capabilities of this important cholesterol intermediate and for exploring its potential as a therapeutic target in diseases driven by aberrant signaling.

References

Comparative analysis of Zymostenol levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of zymostenol levels reveals significant variations between healthy individuals and those with certain metabolic disorders, highlighting its potential as a crucial biomarker. This guide provides a comparative overview of this compound concentrations in healthy versus diseased states, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Disruptions in this pathway can lead to the accumulation of this compound and other sterol precursors, which may have cytotoxic effects and disrupt normal cellular function.[1] Therefore, the accurate measurement of this compound levels in biological fluids is a valuable diagnostic tool for specific sterol biosynthesis disorders.[1]

Comparative Analysis of this compound Levels

Quantitative data from various studies have been summarized to illustrate the differences in this compound concentrations between healthy individuals and patients with specific conditions known to alter the cholesterol biosynthesis pathway.

ConditionAnalyteMatrixConcentration Range (ng/mL)Mean ± SD (ng/mL)NotesReference
Healthy Individuals This compoundSerum2 - 84341 ± (not reported)Data from a cohort of 3,230 individuals. Median was 30 ng/mL.McDonald et al.
Conradi-Hünermann-Happle Syndrome Cholest-8(9)-en-3β-ol (this compound)Plasma6800Not ApplicableData from a single 6-week-old patient. Normal range reported as 10-100 ng/mL.[2]
Amiodarone (B1667116) Treatment This compoundSerum-4-fold higher than controlsAmiodarone inhibits enzymes in the cholesterol synthesis pathway.[3]
Amiodarone Treatment This compoundMyocardium-2-fold higher than controls[3]
Desmosterolosis This compoundSerumElevatedNot specifiedAmiodarone users show elevated this compound.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical procedures related to this compound, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound Zymosterol->this compound DHCR24 Lathosterol Lathosterol This compound->Lathosterol EBP (inhibited in CHH & by Amiodarone) 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 (inhibited in SLOS)

Cholesterol Biosynthesis Pathway highlighting this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma/Serum_Sample Plasma/Serum Sample Internal_Standard Add Internal Standard (e.g., d7-Zymostenol) Plasma/Serum_Sample->Internal_Standard Saponification Alkaline Saponification Internal_Standard->Saponification Extraction Liquid-Liquid Extraction (e.g., Hexane) Saponification->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Extraction->LC_MSMS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification LC_MSMS->Quantification

General workflow for this compound quantification.

Experimental Protocols

The quantification of this compound in biological samples is typically performed using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Generalized Protocol for Sterol Analysis by GC-MS

This protocol provides a general workflow for the analysis of plasma sterols, including this compound.[1]

  • Sample Preparation:

    • To a known volume of plasma (e.g., 100 µL), add an internal standard such as epicoprostanol.[1]

    • Perform alkaline hydrolysis of sterol esters by adding ethanolic potassium hydroxide (B78521) and incubating at an elevated temperature.[1]

    • Extract the free sterols using a non-polar solvent like n-hexane.[4]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.[4]

  • Derivatization:

    • To increase volatility for GC analysis, the dried sterol extract is derivatized, for example, by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubating to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of this compound and other sterols.

Generalized Protocol for Sterol Analysis by LC-MS/MS

LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization may not be required.

  • Sample Preparation:

    • Add a deuterated internal standard (e.g., this compound-d7) to the plasma or serum sample.[5]

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing sterols.[5]

    • The extracted sample is dried down and reconstituted in a solvent compatible with the LC mobile phase.[6]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatograph. A C18 or a pentafluorophenyl (PFP) column can be used for separation.[7]

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Discussion

The presented data clearly indicate that this compound levels are significantly elevated in certain pathological conditions compared to the baseline levels observed in a healthy population. In Conradi-Hünermann-Happle syndrome, the accumulation is a direct result of a genetic defect in the EBP enzyme, which is responsible for the conversion of this compound to lathosterol. Similarly, the drug amiodarone is known to inhibit this same enzyme, leading to an iatrogenic increase in this compound levels.[3][8]

While desmosterolosis is primarily characterized by the accumulation of desmosterol, alterations in other sterol intermediates, including this compound, can also occur.[8] The precise quantification of this compound and other sterols is paramount for the diagnosis and monitoring of these and other related disorders. The provided experimental protocols offer a robust framework for researchers to accurately measure these important biomarkers. Further studies are warranted to establish more comprehensive quantitative data for this compound in a wider range of diseases and to explore its full potential as a diagnostic and therapeutic target.

References

Validating the Specificity of Zymostenol-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zymostenol, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, is gaining recognition not merely as a metabolic precursor but as a bioactive molecule that directly interacts with and modulates the function of specific proteins. Validating the specificity of these interactions is crucial for understanding its physiological roles and for the development of targeted therapeutics. This guide provides a comparative overview of the primary known this compound-binding proteins, experimental methodologies for validating binding specificity, and the signaling pathways involved.

Comparison of this compound-Binding Proteins

This compound has been identified to interact with at least two primary proteins: the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) and the Emopamil-Binding Protein (EBP), a component of the microsomal antiestrogen-binding site (AEBS). Potential off-target interactions with Liver X Receptors (LXRs) have also been suggested. The following table summarizes the quantitative data available for these interactions.

Target ProteinMethodLigandAffinity MetricValueCell/SystemReference
RORγ Coactivator Recruitment AssayThis compoundEC50~1 µMBiochemical Assay[1]
RORγ AlphaScreen AssayHydroxycholesterolsEC5020-40 nMBiochemical Assay[2]
EBP (AEBS) Radioligand Binding AssayTamoxifenKd5.2 ± 1.4 nMMCF-7 cellsN/A
EBP (AEBS) Radioligand Binding Assay7-ketocholestanolKd2.7 nMRat liver microsomes[3]
Liver X Receptor (LXR) N/AZymosterolAgonistN/AIn vitro[4]

Experimental Protocols for Validating Binding Specificity

Accurate determination of binding specificity requires robust experimental techniques. Below are detailed protocols for key methods used to characterize the interaction between this compound and its binding partners.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a known radioligand for binding to the target protein.

Objective: To determine the inhibition constant (Ki) of this compound for its target protein (e.g., RORγ).

Materials:

  • Purified target protein (e.g., RORγ Ligand Binding Domain)

  • Radiolabeled ligand with known affinity for the target (e.g., [3H]-25-hydroxycholesterol for RORγ)

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of purified RORγ in assay buffer. The final concentration in the assay should be in the low nanomolar range.

    • Prepare a stock solution of the radioligand. The final concentration should be approximately equal to its Kd for the target protein.

    • Prepare a serial dilution of this compound in assay buffer, typically ranging from picomolar to micromolar concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the fixed concentration of radioligand, and the serially diluted this compound.

    • Initiate the binding reaction by adding the purified RORγ protein to each well.

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 1-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the this compound-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified target protein

  • This compound

  • Running buffer (e.g., HBS-P+)

  • Immobilization reagents (e.g., EDC, NHS)

Protocol:

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of this compound over the sensor surface (both the target and reference flow cells).

    • Monitor the change in the SPR signal (response units, RU) over time during the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation of the this compound-protein complex.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound from the protein surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

    • Calculate the KD by dividing kd by ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the this compound-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • This compound

  • Matched buffer for both protein and ligand solutions

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles.

    • Accurately determine the concentrations of the protein and this compound.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of this compound into the protein solution.

  • Data Acquisition:

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the KD, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Signaling Pathways and Experimental Workflows

Visualizing the context of this compound's interactions is essential for understanding its biological significance. The following diagrams, generated using the DOT language for Graphviz, illustrate the cholesterol biosynthesis pathway and a general workflow for validating protein-ligand binding specificity.

Cholesterol_Biosynthesis_Pathway cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Zymosterol Zymosterol 7-Dehydrodesmosterol 7-Dehydrodesmosterol Zymosterol->7-Dehydrodesmosterol DHCR24 This compound This compound Zymosterol->this compound DHCR24 Desmosterol Desmosterol 7-Dehydrodesmosterol->Desmosterol DHCR24 Cholesterol_B Cholesterol_B Desmosterol->Cholesterol_B DHCR24 Lathosterol Lathosterol This compound->Lathosterol EBP (AEBS) EBP (AEBS) EBP (AEBS) This compound->EBP (AEBS) Inhibition 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol DHCR7 Cholesterol_KR Cholesterol_KR 7-Dehydrocholesterol->Cholesterol_KR DHCR7 Lanosterol Lanosterol Lanosterol->Zymosterol

Caption: Cholesterol Biosynthesis Pathways highlighting the role of this compound and EBP.

RORg_Signaling_Pathway cluster_nucleus Nucleus This compound This compound RORg RORγ This compound->RORg Agonist Binding Coactivator Coactivator RORg->Coactivator Recruitment DNA ROR-responsive element RORg->DNA Binding IL-17A Transcription IL-17A Transcription DNA->IL-17A Transcription Activation Th17 Differentiation Th17 Differentiation IL-17A Transcription->Th17 Differentiation

Caption: this compound-mediated RORγ signaling pathway in Th17 cell differentiation.

Binding_Specificity_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / Cellular Competitive Binding Assay Competitive Binding Assay Specificity Profile Specificity Profile Competitive Binding Assay->Specificity Profile Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR)->Specificity Profile Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC)->Specificity Profile Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)->Specificity Profile Reporter Gene Assay Reporter Gene Assay Reporter Gene Assay->Specificity Profile Hypothesized Interaction\n(this compound + Protein) Hypothesized Interaction (this compound + Protein) Hypothesized Interaction\n(this compound + Protein)->Competitive Binding Assay Determine Ki Hypothesized Interaction\n(this compound + Protein)->Surface Plasmon Resonance (SPR) Determine KD, ka, kd Hypothesized Interaction\n(this compound + Protein)->Isothermal Titration Calorimetry (ITC) Determine KD, ΔH, ΔS Hypothesized Interaction\n(this compound + Protein)->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Hypothesized Interaction\n(this compound + Protein)->Reporter Gene Assay Functional Activity

Caption: Experimental workflow for validating the specificity of this compound-binding proteins.

References

A Head-to-Head Comparison of Zymostenol-d7 and Cholesterol-d7 as Internal Standards for Sterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of cholesterol and its precursors, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results, particularly when employing mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Stable isotope-labeled internal standards are the gold standard as they co-elute with the analyte of interest and experience similar ionization effects, thus effectively correcting for matrix effects and variations in sample preparation.[1] Among the available options, Zymostenol-d7 and Cholesterol-d7 are two commonly utilized deuterated sterols. This guide provides a head-to-head comparison of their performance, supported by experimental data and detailed methodologies.

Principle of Internal Standardization in Sterol Analysis

The core principle of using a stable isotope-labeled internal standard is to add a known amount of the labeled compound to the sample at the beginning of the workflow.[2] This standard, being chemically almost identical to the analyte, experiences similar losses during extraction and derivatization, as well as similar ionization suppression or enhancement in the mass spectrometer. By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved.

Performance Comparison: this compound-d7 vs. Cholesterol-d7

This compound-d7 is a deuterated analog of a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3] Its structural similarity to other cholesterol precursors makes it an excellent candidate for their quantification.

Cholesterol-d7 is a deuterated version of the end-product of the biosynthesis pathway.[4] It is widely used for the quantification of total cholesterol and can also be employed for the analysis of cholesterol precursors.

The choice between the two depends on the specific application. For the analysis of a panel of cholesterol precursors, including this compound, this compound-d7 is theoretically a better choice as its chemical and physical properties (e.g., extraction recovery, chromatographic retention time, ionization efficiency) will more closely match those of the analytes. Conversely, for the specific quantification of cholesterol, Cholesterol-d7 is the ideal internal standard.

Data Presentation

The following table summarizes the key characteristics and typical performance parameters observed in validated LC-MS/MS and GC-MS methods for sterol analysis using deuterated internal standards. These values represent the expected performance of a well-optimized method.

Parameter This compound-d7 as Internal Standard Cholesterol-d7 as Internal Standard Comments
Typical Application Quantification of cholesterol precursors (e.g., this compound, lathosterol)[5]Quantification of cholesterol and its esters[4]This compound-d7 is more suitable for precursor analysis due to closer structural similarity.
Purity Typically >99% (TLC)[6]Typically >98%High purity is crucial to avoid interference with the analyte peak.
Isotopic Enrichment Typically ≥98%[7]Typically ≥98%High isotopic enrichment minimizes the contribution of the unlabeled isotopologues.
Linearity (r²) ≥ 0.99[1]≥ 0.99Both standards allow for the development of highly linear calibration curves.
Accuracy (%) ± 15% of nominal concentration[1]± 15% of nominal concentrationExpected accuracy for bioanalytical methods as per FDA guidance.
Precision (%RSD) ≤ 15%[1]≤ 15%Both standards enable high precision in quantification.
Matrix Effect Compensation Excellent for cholesterol precursorsExcellent for cholesterolThe degree of compensation for other sterols may vary.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of quantitative sterol analysis. Below are representative protocols for sample preparation and analysis by LC-MS/MS and GC-MS.

Protocol 1: Quantification of Sterols by LC-MS/MS

This protocol is a generalized procedure for the analysis of sterols in biological samples.

1. Sample Preparation & Internal Standard Spiking:

  • To a known volume of sample (e.g., 100 µL of plasma), add a known amount of the internal standard (this compound-d7 or Cholesterol-d7) in a suitable solvent (e.g., ethanol).[2]

  • Perform protein precipitation and lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).[2]

  • After phase separation, collect the organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[7]

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.[7]

  • Gradient Elution: A suitable gradient to separate the sterols of interest.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7]

    • MRM Transitions: Specific precursor-to-product ion transitions for each sterol and the internal standard must be optimized. For example:

      • This compound: m/z 369.3 → 215.2[5]

      • Cholesterol: m/z 369.3 → 161.1

      • This compound-d7: Expected m/z ~376.4 → ~222.2

      • Cholesterol-d7: m/z 376.4 → 161.1[8]

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the analyte concentration using a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Protocol 2: Quantification of Sterols by GC-MS

This protocol is a general guideline for sterol analysis using GC-MS.

1. Sample Preparation & Internal Standard Spiking:

  • Spike the sample with the internal standard (this compound-d7 or Cholesterol-d7).

  • Perform saponification to hydrolyze sterol esters, if total sterol content is desired.

  • Extract the non-saponifiable lipids using a non-polar solvent like hexane.

  • Evaporate the solvent to dryness.

  • Derivatize the sterols (e.g., silylation with BSTFA) to increase their volatility for GC analysis.[4]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms or similar non-polar column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to separate the derivatized sterols.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • SIM Ions: Monitor characteristic ions for the derivatized analyte and internal standard.

3. Data Analysis:

  • Similar to the LC-MS/MS protocol, calculate the ratio of the analyte peak area to the internal standard peak area and quantify using a standard curve.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol This compound This compound Zymosterol->this compound DHCR24 Desmosterol Desmosterol Zymosterol->Desmosterol Bloch Pathway Lathosterol Lathosterol This compound->Lathosterol EBP 7-Dehydrocholesterol 7-Dehydro- cholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24

Caption: Simplified Cholesterol Biosynthesis Pathways.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spiking Spike with Internal Standard (this compound-d7 or Cholesterol-d7) Sample->Spiking Extraction Lipid Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) Analysis->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification

Caption: General Experimental Workflow for Sterol Quantification.

Conclusion

Both this compound-d7 and Cholesterol-d7 are high-performing internal standards for the quantitative analysis of sterols by mass spectrometry. The choice between them should be guided by the specific analytes of interest. For the quantification of a panel of cholesterol precursors, This compound-d7 offers the advantage of being structurally more similar to the analytes, potentially providing more accurate correction for matrix effects and recovery. For the specific and accurate quantification of cholesterol, Cholesterol-d7 is the ideal choice. Ultimately, the validation of the analytical method with the chosen internal standard is crucial to ensure data quality and reliability.

References

Safety Operating Guide

Navigating the Disposal of Zymostenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Zymostenol, a key intermediate in cholesterol biosynthesis. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to ensure a safe working environment and maintain regulatory compliance.[1]

Key Safety and Handling Parameters

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not found in the provided search results, information for the parent compound and related sterols indicates that it is not considered a hazardous substance or mixture.[1] Nevertheless, standard laboratory practices for handling chemical compounds should always be observed. This includes the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1]

The following table summarizes the key properties of this compound relevant to its handling and disposal:

PropertyValue/InformationSource
CAS Number 566-97-2[2][3]
Molecular Formula C₂₇H₄₆O[3]
Appearance Crystalline solid[4]
Hazard Classification Not classified as a hazardous substanceInferred from parent/related compounds[1][5]
Primary Disposal Route Solid Waste Stream (in accordance with institutional policies)General Laboratory Waste Guidelines[1][6]
Secondary Disposal Licensed Chemical Waste ContractorDependent on institutional policy and waste volume[1]
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the proper disposal of this compound in a laboratory setting. This is based on general guidelines for the disposal of non-hazardous solid chemical waste.

1. Institutional Policy Verification:

  • Action: Before proceeding, confirm your institution's specific policies for the disposal of non-hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.[1]

  • Rationale: Institutional guidelines may have specific requirements that supersede general recommendations.[1]

2. Waste Segregation:

  • Action: Treat all this compound waste as chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed. Keep it segregated from incompatible materials.

  • Rationale: Proper segregation prevents accidental chemical reactions and ensures that waste is disposed of correctly.

3. Personal Protective Equipment (PPE):

  • Action: Always wear appropriate PPE when handling this compound waste, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][7]

  • Rationale: PPE minimizes the risk of accidental exposure.

4. Containerization of Solid this compound Waste:

  • Action:

    • Place solid this compound waste (e.g., unused powder, contaminated weigh paper, gloves) in a dedicated, chemically compatible, and sealable container. The original manufacturer's vial is often a suitable primary container.

    • Clearly label the container as "this compound Waste for Disposal" and indicate the quantity.[1]

    • Place the sealed primary container into a larger, durable, and leak-proof secondary container, such as a designated solid chemical waste bin.[1]

  • Rationale: Proper containment and labeling are crucial for safe storage, transport, and disposal.

5. Disposal of Empty this compound Containers:

  • Action:

    • A container that has held this compound can typically be disposed of as regular trash after ensuring it is empty.[8]

    • Deface or remove any chemical labels from the empty container.[8]

    • If required by institutional policy, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[9][10]

  • Rationale: Removing labels prevents confusion, and proper decontamination ensures the container is safe for the regular waste stream.

6. Final Disposal:

  • Action:

    • For small quantities, and if permitted by your institution, the sealed secondary container of solid this compound waste may be placed in the regular solid waste stream.[1]

    • For larger quantities, or if institutional policy prohibits disposal in regular trash, contact your EHS office to arrange for pickup by a licensed chemical waste contractor.[1]

  • Rationale: Adherence to institutional and regulatory requirements for the final disposal step is mandatory.

7. Documentation:

  • Action: Maintain a record of the disposal in your laboratory's waste log, including the chemical name, quantity, and date of disposal.[1]

  • Rationale: Proper documentation is essential for regulatory compliance and laboratory safety audits.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the key decision points and the overall workflow.

Zymostenol_Disposal_Workflow cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_container_disposal Empty Container Disposal cluster_end Completion start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Policy start->consult_ehs wear_ppe Wear Appropriate PPE consult_ehs->wear_ppe waste_type Identify Waste Type wear_ppe->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Empty Container package_solid Package in Labeled, Sealed Container solid_waste->package_solid deface_label Deface Original Label empty_container->deface_label secondary_containment Place in Secondary Waste Bin package_solid->secondary_containment final_disposal_solid Dispose via EHS Pickup or Approved Route secondary_containment->final_disposal_solid log_disposal Log Disposal in Waste Records final_disposal_solid->log_disposal rinse_container Triple-Rinse (if required) deface_label->rinse_container dispose_rinsate Collect Rinsate as Chemical Waste rinse_container->dispose_rinsate Rinsate Generated dispose_container Dispose of Clean Container in Regular Trash rinse_container->dispose_container No Rinsate or After Rinsate Collection dispose_rinsate->final_disposal_solid dispose_container->log_disposal end End log_disposal->end

Caption: this compound Disposal Workflow

This comprehensive guide, based on general principles of laboratory safety and chemical waste management, provides the necessary framework for the proper disposal of this compound. By adhering to these procedures and consulting with institutional EHS departments, laboratory professionals can ensure a safe and compliant work environment.

References

Essential Safety and Logistical Information for Handling Zymostenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedural information for the safe handling, storage, and disposal of Zymostenol, tailored for researchers, scientists, and drug development professionals. The following protocols are based on standard laboratory safety practices for non-hazardous chemical compounds.

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, information for its deuterated form, this compound-d7, and the closely related sterol, cholesterol, indicates that this compound is not classified as a hazardous substance.[1][2] However, as with any chemical, it is prudent to handle it with care to minimize exposure.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is recommended when handling this compound to prevent direct contact and contamination.[1][3]

  • Hand Protection: Wear nitrile or latex gloves.[2]

  • Eye Protection: Use safety glasses with side shields or goggles.[2]

  • Body Protection: A standard laboratory coat is sufficient to protect clothing and skin.[4]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of generating significant dust, a dust mask may be used.[2]

Operational Plan: Step-by-Step Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log the compound into your chemical inventory.

  • Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term preservation of its integrity, storage at -20°C is recommended.[5]

2. Handling and Experimental Use:

  • Before handling, ensure you are wearing the appropriate PPE as outlined above.

  • Conduct all weighing and solution preparation in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any airborne powder.

  • When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, thoroughly wash your hands and any exposed skin.

  • Clean all equipment and the work area after use to prevent cross-contamination.

Disposal Plan

Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[1]

  • Waste Classification: Confirm with your institution's EHS office that this compound is classified as non-hazardous waste.[1]

  • Containerization: Collect waste this compound powder and any contaminated disposable materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container.

  • Disposal Route: For small quantities, and with EHS approval, disposal in the regular solid waste stream may be permissible.[1] For larger quantities or if required by institutional policy, arrange for pickup by a licensed chemical waste contractor.[1]

Quantitative Data Summary

The following table provides a summary of the available quantitative data for this compound.

ParameterRecommended ConditionStability
Storage Temperature (Solid) -20°C≥ 2 years[5]
Shipping Temperature Room temperatureNot specified

Safe Handling Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound from receipt to disposal.

ZymostenolWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal A Receive & Inspect this compound B Store at -20°C in a Sealed Container A->B C Don PPE: Gloves, Safety Glasses, Lab Coat B->C D Weigh & Prepare Solutions in Ventilated Area C->D E Conduct Experiment D->E F Clean Work Area & Equipment E->F G Consult Institutional EHS Guidelines F->G H Segregate & Label Waste G->H I Dispose via Approved Route H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zymostenol
Reactant of Route 2
Zymostenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。